alpha-Cypermethrin1-EpimericMixture
Description
Contextualization within Pyrethroid Insecticide Class Research
The development of pyrethroid insecticides began with the study of natural pyrethrins (B594832), compounds extracted from chrysanthemum flowers, which were known for their potent insecticidal properties but lacked environmental stability. wikipedia.orgnih.gov Scientific efforts in the mid-20th century focused on elucidating the structure of pyrethrins, which led to the synthesis of more stable and effective analogues, known as synthetic pyrethroids. mdpi.comnih.gov
The first generation of synthetic pyrethroids, such as allethrin (B1665230) and resmethrin, replicated the fast-acting nature of natural pyrethrins but still suffered from instability in light and air. nih.govnih.gov A significant breakthrough came with the development of photostable pyrethroids like permethrin, which allowed for their use in agriculture. mdpi.com Subsequent research led to the creation of even more potent "Type II" pyrethroids, characterized by the inclusion of an alpha-cyano group in their structure, such as cypermethrin (B145020). nih.govmdpi.com Alpha-cypermethrin (B165848) represents a further refinement, isolating the most active cis-isomers of cypermethrin to enhance insecticidal activity. inchem.orgwho.int This progression highlights a continuous research drive to maximize efficacy while navigating challenges such as insect resistance. mdpi.comresearchgate.net
Significance of Epimeric Composition in Research Paradigms
The insecticidal activity of pyrethroids is highly stereospecific, meaning the three-dimensional arrangement of atoms in the molecule dramatically influences its biological function. researchgate.net Cypermethrin has three chiral centers, resulting in eight possible stereoisomers. eurl-pesticides.eu Research has consistently shown that the cis-isomers are more biologically active than the trans-isomers. inchem.org
Alpha-cypermethrin is formulated to contain more than 90% of the most insecticidally potent enantiomeric pair of the four cis-isomers. inchem.orgwho.int This enrichment has profound implications for research. The study of alpha-cypermethrin allows scientists to investigate the specific properties of these highly active isomers without the confounding presence of the less active ones found in standard cypermethrin.
The significance of this specific epimeric composition extends to environmental and biological studies. Different enantiomers can exhibit stereoselective degradation in the environment, meaning one isomer may break down faster than the other. iaea.orgresearchgate.net This has been observed for alpha-cypermethrin in various plants. iaea.org Furthermore, the metabolic pathways in organisms can also be stereoselective. researchgate.net Therefore, studying the epimeric mixture is critical for accurate environmental risk assessment and understanding its persistence and bioaccumulation potential. researchgate.netresearchgate.net
Table 1: Isomer Composition of Cypermethrin vs. Alpha-Cypermethrin This table illustrates the difference in isomeric composition between standard cypermethrin and the enriched alpha-cypermethrin mixture.
| Isomer Pair | Isomer Names | Present in Cypermethrin | Present in Alpha-Cypermethrin | Relative Insecticidal Activity |
|---|---|---|---|---|
| cis-I | (1R,3S)-αS + (1S,3R)-αR | Yes | No | Moderate |
| cis-II | (1R,3R)-αS + (1S,3S)-αR | Yes | Yes (>90%) | High |
| trans-I | (1R,3S)-αS + (1S,3R)-αR | Yes | No | Low |
| trans-II | (1R,3R)-αS + (1S,3S)-αR | Yes | No | Low |
Source: Adapted from WHO and EURL-SRM reports. inchem.orgeurl-pesticides.eu
Evolution of Research on Alpha-Cypermethrin Epimeric Mixture
Initial research focused on the broader cypermethrin mixture, which became commercially available in the late 1970s. inchem.org The development and commercialization of alpha-cypermethrin in the mid-1980s shifted research focus towards this more potent, refined formulation. inchem.orginchem.org Studies have explored its environmental fate, including its transport, distribution, and transformation.
Key research findings indicate that alpha-cypermethrin binds strongly to soil particles, has low water solubility, and is not considered readily biodegradable in standard tests. who.intinchem.org Its degradation in soil and water is influenced by photochemical and biological processes. who.int A significant area of research has been its metabolism in plants and animals. Studies have shown that when applied to crops, the parent alpha-cypermethrin is the main residue component, with very little translocation within the plant. fao.org A notable finding from these studies is the occurrence of cis-trans isomerization of the alpha-cypermethrin residue when exposed to sunlight, altering the epimeric composition on plant surfaces. fao.org
Table 2: Research Findings on the Environmental Fate of Alpha-Cypermethrin This table summarizes key research findings regarding the behavior of alpha-cypermethrin in different environmental compartments.
| Environmental Compartment | Research Finding | Reference |
|---|---|---|
| Water | Subject to photochemical and biological degradation. Rapidly lost from the water column and adsorbs to sediment. | who.int |
| Soil | Binds strongly to soil particles, limiting mobility. Half-life in laboratory studies ranges from 20 days to 24 weeks. | inchem.orgfao.org |
| Plants | Residues are primarily the parent compound on exposed surfaces. Undergoes photochemical cis-trans isomerization. Stereoselective degradation observed in some vegetables. | iaea.orgfao.org |
| Biodegradation | Not considered "readily biodegradable" in standard tests. Microbial transformation has been demonstrated in laboratory cultures. | inchem.orgresearchgate.net |
Interdisciplinary Research Gaps and Future Directions
Despite extensive study, several research gaps remain, requiring an interdisciplinary approach to fully understand the implications of alpha-cypermethrin use.
Analytical Chemistry: A significant challenge is the separate analytical determination of alpha-cypermethrin in the presence of other cypermethrin isomers. eurl-pesticides.eu Most standard gas chromatography (GC) methods can separate the four enantiomeric pairs of cypermethrin, but developing robust and routine methods for accurate quantification, especially considering potential isomerization during analysis, is an ongoing area of research. eurl-pesticides.eueprw2024.com
Ecotoxicology: While the high toxicity of alpha-cypermethrin to aquatic organisms is well-documented, there is a recognized need for more ecotoxicological studies on its effects on sediment-dwelling organisms. who.intinchem.org Since the compound strongly binds to sediment, this compartment acts as a sink, and the long-term impact on its inhabitants requires further investigation.
Environmental Fate and Metabolism: The exact fate of dermally applied alpha-cypermethrin is an area that warrants more research. inchem.org Additionally, while stereoselective degradation is known to occur, a deeper understanding of the mechanisms and the specific environmental factors that influence the fate of individual enantiomers is needed for more precise risk assessments. researchgate.netresearchgate.net
Resistance Management: The development of insect resistance to pyrethroids, including alpha-cypermethrin, is a major driver for future research. researchgate.netmdpi.comnih.gov Studies on the mechanisms of resistance and the potential for cross-resistance with other insecticides are critical for developing sustainable pest management strategies. nih.gov
Future research will likely focus on developing more sophisticated analytical techniques, conducting detailed studies on sediment ecotoxicology, and exploring the enantiomer-specific pathways of degradation and metabolism. These efforts will provide a more complete scientific picture of the alpha-cypermethrin epimeric mixture in the environment.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19Cl2NO3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m1/s1 |
InChI Key |
KAATUXNTWXVJKI-IMBCPYESSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Stereochemical Aspects and Their Research Implications for Alpha Cypermethrin1 Epimericmixture
Elucidation of Enantiomeric and Diastereomeric Composition
The insecticidal efficacy and environmental impact of pyrethroid insecticides are intrinsically linked to their stereochemical configurations. Understanding the specific isomeric composition of products like alpha-cypermethrin (B165848) is therefore of paramount importance.
Chiral Centers and Isomeric Forms of Cypermethrin (B145020) Analogs
Cypermethrin, the parent compound of alpha-cypermethrin, possesses three chiral centers, which gives rise to a total of eight stereoisomers, existing as four pairs of enantiomers. researchgate.neteurl-pesticides.euresearchgate.netmichberk.com These isomers are categorized into cis and trans diastereomers based on the spatial arrangement of substituents on the cyclopropane (B1198618) ring. researchgate.netresearchgate.net The insecticidal activity varies significantly among these eight isomers. researchgate.netageruo.com
The development of more refined insecticidal products has led to the marketing of technical materials enriched with specific, more active isomers. researchgate.net This is the case for alpha-cypermethrin, beta-cypermethrin, and zeta-cypermethrin, all of which have different isomeric compositions derived from the original eight stereoisomers of cypermethrin. researchgate.netageruo.com
Specificity of Alpha-Cypermethrin1-EpimericMixture as a Racemic Enantiomeric Pair
Alpha-cypermethrin is a specific formulation that contains more than 90% of the most insecticidally active enantiomer pair from the four cis isomers of cypermethrin. inchem.orginchem.org It is a racemic mixture (1:1 ratio) of two enantiomers: (+)-(1R-cis-αS)-cypermethrin and (-)-(1S-cis-αR)-cypermethrin. inchem.orgresearchgate.netnih.gov These two isomers are also known as the cis-II pair. eurl-pesticides.eu The term "epimeric mixture" in this context refers to the presence of these two specific stereoisomers which are epimers at the alpha-carbon.
The isolation of this specific enantiomeric pair results in a product with significantly higher insecticidal activity compared to the parent cypermethrin mixture. ageruo.com Alpha-cypermethrin is reported to have double the insecticidal activity of cypermethrin. ageruo.com
Enantioselective Bioactivity Research in Target Organisms
The differential effects of individual enantiomers on biological systems are a key area of research, with significant implications for insecticide efficacy and the development of more targeted and environmentally conscious pest control strategies.
Differential Biological Potencies of Enantiomers (e.g., Insecticidal Efficacy)
Extensive research has demonstrated that the insecticidal activity of alpha-cypermethrin is almost entirely attributed to the (+)-1R-cis-αS enantiomer. researchgate.netnih.gov The other enantiomer present in the racemic mixture, (-)-1S-cis-αR, is considered inactive or possesses significantly lower insecticidal potency. researchgate.netnih.gov
This enantioselective toxicity has been observed across various target organisms. For instance, studies on the insect pest Spodoptera littoralis have highlighted the differential impact of cypermethrin isomers. nih.gov Similarly, research on stored product pests has shown the high efficacy of alpha-cypermethrin, which is a testament to the potency of its active isomer. mdpi.commdpi.com In non-target organisms, such as tadpoles of the dark-spotted frog (Rana nigromaculata), the (S)-(1R, 3R)-enantiomer was found to be approximately 29 times more toxic than the (R)-(1S, 3S)-enantiomer. nih.gov
| Enantiomer | Relative Insecticidal Activity |
| (+)-1R-cis-αS | High |
| (-)-1S-cis-αR | Inactive or Low |
Stereoselective Environmental and Metabolic Transformations Research
The fate of alpha-cypermethrin in the environment and within organisms is also subject to stereoselective processes. The differential degradation and metabolism of its enantiomers can influence its persistence, residue levels, and potential for non-target effects.
Research has shown that the degradation of alpha-cypermethrin in various environmental matrices is often stereoselective. For example, in soil studies, the (+)-(1R,cis,αS) enantiomer was found to degrade preferentially, leading to an enrichment of the (-)-(1S,cis,αR) enantiomer over time. acs.orgnih.govacs.org The half-life of alpha-cypermethrin in soil can range from approximately 13 to 47 days. acs.orgnih.gov Similarly, stereoselective degradation has been observed in plants, such as pepper and cucumber, with half-lives ranging from 2.85 to 8.88 days. nih.gov
Metabolic processes within organisms also exhibit enantioselectivity. In rat liver microsomes, the degradation of the inactive (-)-(1S-cis-αR)-cypermethrin was significantly faster than that of the active (+)-(1R-cis-αS)-cypermethrin. nih.gov This differential metabolism can lead to stereoselective bioaccumulation. For instance, in tadpoles, the (-)-(1S,cis,αR)-enantiomer was preferentially accumulated. nih.gov
The primary metabolites of alpha-cypermethrin are cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) and 3-phenoxybenzoic acid (3-PBA). acs.orgnih.govacs.orgnih.gov The formation of these metabolites can also be influenced by environmental factors such as soil pH. acs.orgnih.gov
| Medium | Observation | Finding |
| Soil | Stereoselective Degradation | Preferential degradation of the (+)-(1R,cis,αS) enantiomer. acs.orgnih.govacs.org |
| Plants (Pepper, Cucumber) | Stereoselective Degradation | Rapid dissipation with stereoselectivity observed. nih.gov |
| Rat Liver Microsomes | Stereoselective Metabolism | Faster degradation of the (-)-(1S-cis-αR) enantiomer. nih.gov |
| Tadpoles | Stereoselective Bioaccumulation | Preferential accumulation of the (-)-(1S,cis,αR)-enantiomer. nih.gov |
Enantioselective Degradation Pathways
Research has consistently demonstrated that the degradation of alpha-cypermethrin in the environment is enantioselective, meaning that one enantiomer degrades at a different rate than the other. This phenomenon is largely attributed to the stereospecificity of microbial enzymes.
In soil environments, the degradation of alpha-cypermethrin is notably stereoselective. nih.gov Studies have shown that the (+)-(1R,cis,αS) enantiomer tends to degrade preferentially over the (-)-(1S,cis,αR) enantiomer. nih.govresearchgate.net The half-lives of alpha-cypermethrin in soil can be relatively long, ranging from approximately 12.7 to 47.1 days. nih.gov The enantioselective degradation is primarily a biological process, as it is observed in unsterilized soils but not in sterilized ones, indicating that soil microorganisms are the key drivers of this stereoselectivity. sci-hub.st The degradation of beta-cypermethrin, which includes the isomers of alpha-cypermethrin, has been linked to specific functional genes in soil bacteria, such as pobA and pytH, which play crucial roles in the degradation process. sci-hub.stresearchgate.net
In plant systems, the degradation of alpha-cypermethrin is also enantioselective, although the half-lives are generally shorter than in soil. For instance, in a study involving five common vegetables (tomato, cucumber, rape, cabbage, and pepper), the half-lives of alpha-cypermethrin ranged from 2.85 to 8.88 days. nih.goviaea.org Stereoselective degradation was specifically observed in pepper and cucumber. nih.gov
In aquatic organisms, such as the bullfrog (Rana catesbeiana), enantioselective degradation of alpha-cypermethrin has also been reported following both oral and water-based exposure. nih.gov This highlights that stereospecific metabolic processes are prevalent across different biological systems.
The primary degradation pathway for alpha-cypermethrin involves the cleavage of the ester bond, leading to the formation of two main metabolites: cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) and 3-phenoxybenzoic acid (3-PBA). nih.govnih.gov The formation of these metabolites can also be influenced by the stereochemistry of the parent compound.
Enantioselective Degradation of Alpha-Cypermethrin in Various Media
| Environment | Half-Life (days) | Observed Enantioselectivity | Reference |
|---|---|---|---|
| Soil | 12.7 - 47.1 | Preferential degradation of the (+)-(1R,cis,αS) enantiomer. | nih.gov |
| Vegetables (general) | 2.85 - 8.88 | Stereoselective degradation observed in some species. | nih.goviaea.org |
| Pepper and Cucumber | Not specified | Stereoselective degradation confirmed. | nih.gov |
| Bullfrog tissues | Not specified | Enantioselective degradation observed. | nih.gov |
Stereospecific Interactions with Environmental Matrices
The formation of its primary metabolites, cis-DCCA and 3-PBA, is observed in all soil types, but the relative amounts can be influenced by soil properties such as pH. nih.gov For example, cis-DCCA tends to be more readily generated in acidic soils, whereas more 3-PBA is typically formed in soils with a pH above 7. nih.gov This suggests that the chemical environment can influence the degradation pathway, which may have indirect stereospecific implications.
While direct studies on the stereospecific binding of alpha-cypermethrin enantiomers to soil are limited, research on the bioaccumulation in soil-dwelling organisms like the earthworm (Eisenia fetida) provides indirect evidence of stereospecific interactions. researchgate.netresearchgate.net These studies have shown enantiomer-specific bioaccumulation, which could be partly due to stereoselective uptake and metabolism, as well as differential interactions with the soil matrix that affect bioavailability.
The dissipation of alpha-cypermethrin in soil generally follows first-order kinetics, with half-lives reported to be in the range of 22 to 24 days, depending on the formulation and environmental conditions. researchgate.net The strong binding to soil particles, coupled with microbial degradation, are the primary mechanisms for its dissipation from the soil environment.
Physicochemical Properties and Environmental Interactions of Alpha-Cypermethrin
| Property | Value/Observation | Implication | Reference |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | High | Strong binding to soil organic matter, low mobility. | piat.org.nz |
| Metabolite Formation | Formation of cis-DCCA and 3-PBA is pH-dependent. | Soil chemistry influences degradation pathways. | nih.gov |
| Bioaccumulation in Earthworms | Enantioselective | Suggests stereospecific bioavailability and/or metabolism. | researchgate.netresearchgate.net |
Environmental Fate and Dynamics Research of Alpha Cypermethrin1 Epimericmixture
Environmental Transport and Distribution Research
The movement and ultimate residence of alpha-cypermethrin (B165848) in the environment are governed by its strong tendency to bind to particles and its limited mobility in water.
Sorption and Desorption Dynamics in Soil and Sediment Matrices
Alpha-cypermethrin exhibits a strong affinity for soil and sediment, a characteristic primarily due to its hydrophobic nature and low water solubility. who.intfortunejournals.com This strong binding, or sorption, significantly limits its movement in the environment. Research indicates that it is likely to be absorbed strongly onto soil particles. who.int The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this tendency. With a high log Koc value, alpha-cypermethrin is classified as immobile in soil. waterquality.gov.aumda.state.mn.us Studies have shown that approximately 99% of the compound is adsorbed within 24 hours in water-sediment systems. nih.gov Consequently, desorption, the release of the adsorbed chemical back into the solution, is very low. In one study, less than 1% of the adsorbed alpha-cypermethrin was desorbed from peat and silt clay soils after four successive desorption processes. fortunejournals.com
Table 1: Soil Sorption Coefficient for Alpha-Cypermethrin
| Parameter | Value | Reference |
|---|---|---|
| Log Koc | 4.8 - 5.16 | waterquality.gov.auinchem.org |
| Koc | 26,492 - 144,662 mL/g | mda.state.mn.us |
Soil organic matter (SOM) content is a critical factor influencing the adsorption of alpha-cypermethrin. fortunejournals.commdpi.com Higher organic matter content in soil leads to increased adsorption of the compound. mdpi.com A study comparing two soil types found that porewater concentrations of alpha-cypermethrin were higher in the soil with low organic matter (LOM) content compared to the high organic matter (HOM) soil. oup.com This indicates a higher bioavailability of the compound in LOM soils, as less of it is bound to the soil particles. oup.com The strong correlation between organic matter and adsorption means that in soils with low organic carbon, other components like clay minerals can play a more significant role in the retention of pesticides. nih.gov
Due to its high adsorption coefficient (Koc) and low water solubility, alpha-cypermethrin has a high potential for particle-bound transport in aquatic environments. waterquality.gov.auherts.ac.uk When it enters a body of water, it rapidly binds to suspended solids and sediment. waterquality.gov.au One study monitoring a freshwater ditch after an aerial spray application found that alpha-cypermethrin concentrations in the sub-surface water decreased from 0.6 µg/L shortly after application to less than 0.02 µg/L within two to four days, demonstrating its rapid removal from the water column and transfer to sediment. inchem.org About 5% of the applied dose was found in the sediment 16 days after application. who.intinchem.org This strong binding to sediment reduces its bioavailability to organisms in the water column but concentrates it in the benthic environment. nih.govpiat.org.nz
Volatilization Rates and Atmospheric Partitioning Studies
Table 2: Volatility and Atmospheric Data for Alpha-Cypermethrin
| Parameter | Value | Temperature (°C) | Reference |
|---|---|---|---|
| Vapor Pressure | 1.73 x 10⁻⁷ mm Hg | 20 | nih.gov |
| Henry's Law Constant | 9.5 x 10⁻⁶ atm-cu m/mole | 25 | nih.gov |
| Volatilization Half-Life (Model River) | 8 days | - | waterquality.gov.auwaterquality.gov.au |
| Volatilization Half-Life (Model Lake) | 65 days | - | waterquality.gov.auwaterquality.gov.au |
Leaching Potential in Terrestrial Environments
The potential for alpha-cypermethrin to leach through the soil profile into groundwater is considered low. herts.ac.uk This is a direct consequence of its high adsorption to soil particles. mda.state.mn.us With a high Koc value, it is classified as an immobile compound in soil, meaning it binds tightly to the soil matrix and is not readily transported downward with percolating water. mda.state.mn.us Therefore, it is not expected to leach into groundwater under normal environmental conditions. herts.ac.uk
Abiotic Transformation Pathways Research
Alpha-cypermethrin can be transformed in the environment through several non-biological processes, primarily hydrolysis and, to a lesser extent, photolysis.
Research shows that alpha-cypermethrin is stable under acidic and neutral conditions but undergoes hydrolysis in strongly alkaline environments (pH 12-13). who.intwaterquality.gov.auinchem.org The hydrolysis half-life at pH 7 and 20°C has been reported to be 101 days. waterquality.gov.au For the broader category of cypermethrin (B145020), it is noted to be stable to hydrolysis at pH 5 and 7, but degradation is rapid at pH 9, with a half-life of 1.8 to 2.5 days. epa.gov
Furthermore, research on cypermethrin has shown that enantiomerization, the conversion of one stereoisomer to another, can occur. Rapid enantiomerization of cypermethrin at the α-carbon was observed in solvents like isopropanol (B130326) and methanol, a process influenced by temperature and the presence of water as a cosolvent. acs.org This abiotic transformation can lead to the formation of less insecticidally active stereoisomers. acs.org
Photodegradation Kinetics and Product Identification in Aquatic and Surface Environments
The breakdown of alpha-cypermethrin through exposure to light, or photodegradation, is a significant pathway for its dissipation in the environment. service.gov.uk Research indicates that this process is influenced by various factors, including the spectrum and intensity of light, as well as the formulation of the pesticide.
Influence of Light Spectra and Intensity
Studies have shown that the photodegradation of alpha-cypermethrin follows biphasic kinetics. researchgate.netrsc.org The half-life of the compound can be significantly altered by the presence of certain metal ions in the soil. For instance, elevated concentrations of zinc (Zn²⁺) and copper (Cu²⁺) have been found to increase the photodegradation half-life of alpha-cypermethrin from 0.64 hours to 0.71 and 4.5 hours, respectively. researchgate.netrsc.org Conversely, the presence of iron (Fe²⁺) and cadmium (Cd²⁺) can accelerate the photodegradation reaction kinetics. researchgate.netrsc.orgrsc.org
In aqueous solutions, the photodegradation half-life of cypermethrin isomers exposed to sunlight ranged from 2.6 to 3.6 days in distilled water. nih.gov However, in natural waters like river and seawater, the half-lives were significantly shorter, ranging from 0.6 to 1.0 days, suggesting that substances present in natural water bodies can enhance the breakdown process. nih.govpiat.org.nz In the absence of light, the compound is more stable, with half-lives exceeding 10 days in both distilled and natural waters. nih.govpiat.org.nz One study noted that after 32 days of exposure to sunlight in a sterile aqueous solution, 89% to 92% of the initial radiolabelled cypermethrin remained, compared to 97% in dark controls, indicating a relatively low rate of photolysis under those specific conditions. fao.org
Effect of Formulation on Phototransformation Products
The formulation of the alpha-cypermethrin product has a notable impact on the resulting phototransformation products. researchgate.net Research comparing the photodegradation of pure alpha-cypermethrin with a commercial formulation (CONTEST®) in paddy water under simulated sunlight revealed both common and distinct degradation products. researchgate.net Specifically, five out of eleven photodegradation products were identified for the first time, with three unique to the pure alpha-cypermethrin solution and four to the formulation. researchgate.net This highlights the importance of studying the degradation of commercial formulations directly, as their transformation products can differ from those of the pure active ingredient. researchgate.net The major identified products of photolysis in one study were cis- and trans-DCVA, 3-phenoxybenzoic acid, and 3-phenoxybenzaldehyde. fao.org
Hydrolysis Mechanisms and Rates under Varying pH Conditions
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another critical factor in the environmental fate of alpha-cypermethrin. The rate of this process is highly dependent on the pH of the surrounding medium.
Alpha-cypermethrin is generally stable under acidic and neutral conditions. nih.govwho.int However, its stability decreases significantly in alkaline environments. nih.govwho.int At a pH of 5 and 7, the compound is stable to hydrolysis. nih.gov In contrast, at a pH of 9, the half-life has been reported to be between 1.8 and 2.5 days. nih.gov Another study calculated the half-lives at 22°C to be 162 days at pH 5, 46 days at pH 7, and a mere 2.9 hours at pH 9. fao.org A separate investigation estimated the half-life at pH 7 and 25°C to be 67 days, while the measured half-life at pH 9 and 25°C was 5.3 days. fao.org The primary hydrolysis product identified in one study was 3-phenoxybenzaldehyde. fao.org
Epimerization, the change in the configuration of one of several stereogenic centers in a molecule, is also influenced by pH. At pH 9 and 22°C, epimerization of alpha-cypermethrin was observed to be complete within 30 minutes. fao.org
Oxidative Degradation Processes
Oxidative degradation, a process involving the reaction of alpha-cypermethrin with oxidizing agents, contributes to its transformation in the environment. The metabolism of alpha-cypermethrin in the liver occurs through both oxidative and hydrolytic pathways via the cytochrome P450 microsomal enzyme system. ijpbs.com This metabolic process can lead to the production of reactive oxygen species (ROS). ijpbs.com
One of the metabolic products of alpha-cypermethrin is cyanohydrin, which can further decompose to produce cyanides and aldehydes. ijpbs.com These decomposition products are capable of generating ROS, which in turn can lead to oxidative stress. ijpbs.com This increase in ROS can induce damage to cellular components like lipids, proteins, and DNA. nih.gov
Biotic Transformation (Biodegradation) Research
The breakdown of alpha-cypermethrin by living organisms, particularly microorganisms, is a key process in its environmental detoxification.
Microbial Degradation Pathways and Kinetics
Microorganisms play a crucial role in the degradation of alpha-cypermethrin in soil and water. capes.gov.br The primary mechanism of microbial degradation involves the hydrolysis of the ester bond in the alpha-cypermethrin molecule. capes.gov.brnih.gov This initial cleavage is a critical step in the detoxification process. nih.gov
Several bacterial strains have been identified for their ability to degrade alpha-cypermethrin. Stenotrophomonas maltophilia strain OG2, isolated from cockroaches, has been shown to utilize alpha-cypermethrin as a sole carbon source. tubitak.gov.tr This strain can convert alpha-cypermethrin into metabolites such as 3-phenoxybenzoic acid, 3-phenoxybenzaldehyde, phenol, and muconic acid. tubitak.gov.tr The degradation efficiency of this strain was found to be 69.9% for a 100 mg/L concentration of alpha-cypermethrin, which increased to 81.3% when supplemented with glucose. tubitak.gov.tr
Another study identified Bacillus thuringiensis strain SG4 as an effective degrader of cypermethrin. nih.gov This strain was able to degrade approximately 80% of a 50 mg/L dose of cypermethrin in a minimal salt medium within 15 days, with optimal conditions being a temperature of 32°C and a pH of 7.0. nih.gov The degradation followed first-order reaction kinetics. nih.gov Analysis of the degradation products revealed nine metabolites, indicating that the degradation proceeds through the cleavage of the ester bond, followed by the breakdown of the benzene (B151609) ring. nih.gov
A co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 demonstrated highly efficient degradation of cypermethrin. frontiersin.orgnih.gov Strain JQ-L could transform 100 mg/L of cypermethrin to 3-phenoxybenzoic acid (3-PBA) within 60 hours, and strain A-3 could then completely degrade 100 mg/L of 3-PBA within 15 hours. frontiersin.orgnih.gov The co-culture was able to completely degrade 100 mg/L of cypermethrin within 24 hours, significantly faster than strain JQ-L alone. frontiersin.orgnih.gov
The degradation of alpha-cypermethrin in soil is also influenced by microbial activity. In unsterilized soils, the concentration of alpha-cypermethrin decreased more significantly over an 80-day period compared to sterilized soils, indicating the contribution of microbial degradation. quora.com The degradation in soil has been observed to follow first-order kinetics. metu.edu.tr The half-life of alpha-cypermethrin in soil can vary widely, with reported values ranging from 12.70 to 47.08 days. researchgate.net
Isolation and Characterization of Degrading Microbial Strains
The biodegradation of alpha-cypermethrin is largely dependent on the metabolic activities of various soil and aquatic microorganisms. Researchers have successfully isolated and identified several bacterial strains with the capacity to utilize this pesticide as a source of carbon and energy.
Through enrichment culture techniques, numerous bacterial genera have been identified for their cypermethrin-degrading abilities. These include Pseudomonas, Serratia marcescens, Bacillus, Streptobacillus, and Staphylococcus. rjpbcs.com From marine sediments polluted with cypermethrin, eleven bacterial strains capable of its degradation and also producing biosurfactants were isolated. mdpi.com These isolates were identified through 16S rDNA gene sequencing and were found to be related to the genera Pseudomonas, Rhodococcus, and Serratia. mdpi.com
In one study, a bacterial strain designated L12, isolated from the polluted wastes of a pesticide plant, was identified as Bacillus cereus. nih.gov This strain demonstrated the ability to degrade 85.6% of an initial 50 mg/L concentration of cypermethrin within five days in a pure culture. nih.gov Another study isolated Klebsiella pneumoniae YH43 from agricultural soil, which degraded 87.55% of cypermethrin at a concentration of 100 mg/L. semanticscholar.org Furthermore, the strain Ochrobactrum intermedium PDB-3, isolated from agricultural soils, was shown to completely degrade cypermethrin. imrpress.com
The isolation process typically involves inoculating a minimal saline medium with soil or sediment samples from contaminated sites, followed by incubation and subsequent streaking on agar (B569324) plates containing cypermethrin to select for capable strains. rjpbcs.comsemanticscholar.org The characterization of these isolates often involves morphological observation, biochemical tests, and 16S rRNA gene sequencing for phylogenetic analysis. mdpi.comnih.gov
Table 1: Isolated Microbial Strains with Alpha-Cypermethrin Degrading Capabilities
| Strain Name | Source of Isolation | Identified Genus/Species | Degradation Efficiency | Reference |
| L12 | Polluted wastes of pesticide plant | Bacillus cereus | 85.6% of 50 mg/L in 5 days | nih.gov |
| MS13, MS15a, MS16, MS19 | Cypermethrin-contaminated marine sediment | Pseudomonas, Rhodococcus, Serratia | High growth rate on cypermethrin | mdpi.com |
| YH43 | Agricultural soil | Klebsiella pneumoniae | 87.55% of 100 mg/L | semanticscholar.org |
| PDB-3 | Agricultural soil | Ochrobactrum intermedium | 100% degradation | imrpress.com |
Enzyme Systems Involved in Biodegradation (e.g., Esterases, Hydroxylases)
The microbial breakdown of alpha-cypermethrin is facilitated by specific enzyme systems. The primary mechanism involves the hydrolysis of the ester bond, a crucial step in detoxifying the pyrethroid molecule.
Esterases , particularly carboxylesterases, play a key role in the initial degradation step of pyrethroids. mdpi.com These enzymes cleave the ester linkage in the alpha-cypermethrin molecule, leading to the formation of less toxic metabolites. Genomic analyses of cypermethrin-degrading bacterial strains isolated from marine sediments have revealed the presence of genes encoding for esterases and pyrethroid hydrolases. mdpi.com
In addition to esterases, other enzyme systems such as hydroxylases and laccases are also implicated in the biodegradation process. mdpi.com Monooxygenases are another important class of enzymes involved in the degradation pathway. mdpi.com These enzymes introduce oxygen atoms into the molecule, further modifying its structure and facilitating subsequent breakdown.
The degradation process typically occurs in stages. The first stage involves hydrolysis, oxidation, or reduction of the parent compound. mdpi.com This is followed by a second stage where the metabolites from the first stage are conjugated with sugars or amino acids, which increases their water solubility and further reduces their toxicity. mdpi.com The final stage involves the transformation of these conjugated metabolites into secondary conjugates. mdpi.com
Influence of Environmental Conditions (pH, Temperature, Oxygen) on Microbial Activity
The efficiency of microbial degradation of alpha-cypermethrin is significantly influenced by various environmental factors. Optimal conditions are crucial for enhancing the metabolic activity of degrading microorganisms and, consequently, the rate of pesticide removal.
Temperature is a critical factor. Studies have shown that there is an optimal temperature for degradation. For instance, the degradation of cypermethrin by Streptomyces sp. HP-S-01 was found to be most effective at 28°C, with inhibitory effects observed at both higher and lower temperatures. mdpi.com Similarly, the Ochrobactrum intermedium PDB-3 strain exhibited maximum degradation of cypermethrin at a temperature of 30°C. imrpress.com
pH also plays a vital role. Alkaline conditions have been shown to favor the degradation of 3-phenoxybenzoic acid (a metabolite of cypermethrin), while acidic conditions can increase its stability and resistance to microbial breakdown. mdpi.com
The initial concentration of the pesticide can also impact microbial activity. While microorganisms require a certain concentration of the substrate for growth and metabolism, very high concentrations can be inhibitory. imrpress.com The availability of nutrients , such as carbon, nitrogen, and phosphorus, is another important factor that can limit microbial growth and the rate of degradation. mdpi.com Maintaining an appropriate C:N:P ratio in the environment can promote stable degradation. mdpi.com
Table 2: Optimal Environmental Conditions for Cypermethrin Degradation by Microbial Strains
| Microbial Strain | Optimal Temperature | Optimal pH | Reference |
| Streptomyces sp. HP-S-01 | 28°C | Not specified | mdpi.com |
| Ochrobactrum intermedium PDB-3 | 30°C | Not specified | imrpress.com |
| Aspergillus niger YAT (for 3-PBA) | Not specified | Alkaline | mdpi.com |
Metabolism in Non-Human Organisms (e.g., Plants, Soil Invertebrates)
The metabolism of alpha-cypermethrin is not limited to microorganisms; it is also observed in other non-human organisms such as plants and soil invertebrates. These organisms possess enzymatic systems that can transform the pesticide into various metabolites.
Amphibians, such as the bullfrog (Rana catesbeiana), can also metabolize alpha-cypermethrin. nih.gov Due to their permeable skin and habitat, they are readily exposed to environmental pollutants. Studies have shown that after exposure, alpha-cypermethrin and its metabolites can be detected in various tissues of the bullfrog, with the liver and kidney being the primary organs for their retention. nih.gov
Identification of Biotransformation Products
A primary and commonly identified metabolite is 3-phenoxybenzoic acid (3-PBA) . nih.govnih.gov This compound is formed through the cleavage of the ester bond in the parent molecule. The degradation of cypermethrin by Bacillus cereus strain L12 was shown to produce 3-PBA, which was confirmed using thin-layer chromatography and HPLC analysis. nih.gov
Another significant metabolite is cis-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) . nih.gov This, along with 3-PBA, was detected in the organs of bullfrogs exposed to alpha-cypermethrin. nih.gov
The degradation of cypermethrin by Klebsiella pneumoniae YH43 resulted in the identification of α-cyano-3-phenoxybenzyl alcohol and cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate as the main metabolites. semanticscholar.org Furthermore, the degradation by Ochrobactrum intermedium PDB-3 produced a range of intermediate metabolites, including 2-hydroxy-3-phenoxy benzeneacetonitrile , 3-phenoxybenzaldehyde , methyl stearate , anethol , citral , and phenol . imrpress.com
Table 3: Identified Biotransformation Products of Alpha-Cypermethrin
| Biotransformation Product | Degrading Organism/System | Reference |
| 3-phenoxybenzoic acid (3-PBA) | Bacillus cereus L12, Bullfrog | nih.govnih.gov |
| cis-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) | Bullfrog | nih.gov |
| α-cyano-3-phenoxybenzyl alcohol | Klebsiella pneumoniae YH43 | semanticscholar.org |
| cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate | Klebsiella pneumoniae YH43 | semanticscholar.org |
| 2-hydroxy-3-phenoxy benzeneacetonitrile | Ochrobactrum intermedium PDB-3 | imrpress.com |
| 3-phenoxybenzaldehyde | Ochrobactrum intermedium PDB-3 | imrpress.com |
| Methyl stearate | Ochrobactrum intermedium PDB-3 | imrpress.com |
| Anethol | Ochrobactrum intermedium PDB-3 | imrpress.com |
| Citral | Ochrobactrum intermedium PDB-3 | imrpress.com |
| Phenol | Ochrobactrum intermedium PDB-3 | imrpress.com |
Enantioselective Metabolism in Non-Human Biota
Alpha-cypermethrin is a chiral compound, existing as a mixture of enantiomers. The metabolism of this pesticide in non-human biota can be enantioselective, meaning that one enantiomer may be degraded or metabolized at a different rate than the other.
Enantioselective degradation of alpha-cypermethrin has been observed in bullfrogs (Rana catesbeiana). nih.gov Following exposure, the different enantiomers of alpha-cypermethrin were separated and analyzed, revealing that they were degraded at different rates within the bullfrog's tissues. nih.gov This differential metabolism highlights the stereospecific interactions between the pesticide and the biological systems of the organism.
The study of enantioselective metabolism is important as different enantiomers of a pesticide can have varying toxicities and environmental fates. Understanding these differences is crucial for a comprehensive risk assessment.
Bioremediation Strategies Research
The ability of microorganisms to degrade alpha-cypermethrin forms the basis for developing bioremediation strategies to clean up contaminated environments. Research in this area focuses on harnessing the metabolic potential of these microorganisms for practical applications.
The isolation of potent degrading strains like Bacillus cereus L12, Klebsiella pneumoniae YH43, and Ochrobactrum intermedium PDB-3 provides a strong foundation for their potential use in bioremediation. nih.govsemanticscholar.orgimrpress.com These strains have demonstrated high degradation efficiencies under laboratory conditions.
Furthermore, the production of biosurfactants by some cypermethrin-degrading bacteria, such as those isolated from marine sediments, is a promising aspect for bioremediation. mdpi.com Biosurfactants can increase the bioavailability of hydrophobic pollutants like cypermethrin, making them more accessible to the degrading microorganisms. mdpi.com The bacterial strains studied were found to synthesize various biosurfactants, including viscosin, arthrofactin, putisolvin, and rhamnolipids. mdpi.com
The development of effective bioremediation strategies will likely involve the application of these isolated microbial strains, possibly in combination with biosurfactant producers, to contaminated soils and sediments. The results from laboratory studies provide the basis for conducting larger-scale field trials to validate the efficacy of these approaches in real-world scenarios. imrpress.com
Bioaugmentation and Biostimulation Approaches
Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities into a contaminated site, while biostimulation aims to enhance the activity of indigenous microbial populations by adding nutrients and other growth-promoting substances. nih.gov Research has demonstrated that the combination of these two approaches can significantly accelerate the degradation of pyrethroids like cypermethrin.
A study on the degradation of cypermethrin in soil microcosms revealed that the combined application of bioaugmentation with the bacterial strain Ochrobactrum sp. and biostimulation with nitrogen, phosphorus, and potassium (NPK) fertilizers led to a higher degradation efficiency compared to either approach alone. nih.gov Similarly, the bioaugmentation of soil with Bacillus thuringiensis strain SG4 has been shown to significantly enhance the biodegradation of cypermethrin, achieving 83.3% degradation in a soil slurry. nih.gov The success of these approaches often depends on the careful selection of microbial strains and the optimization of environmental conditions to support their growth and metabolic activity. nih.govekb.eg
| Bioremediation Approach | Microorganism/Stimulant | Degradation Efficiency | Reference |
| Bioaugmentation & Biostimulation | Ochrobactrum sp. CPD-03 & NPK | 76 ± 2.8% in non-sterile soil | nih.gov |
| Bioaugmentation | Bacillus thuringiensis strain SG4 | 83.3% in soil slurry | nih.gov |
| Bioaugmentation | Enterobacter hormaechei ZK101 | 67.6% in minimal salt medium | metu.edu.tr |
| Bioaugmentation | Stenotrophomonas maltophilia ZK102 | 81.9% in minimal salt medium | metu.edu.tr |
Immobilized Cell Systems for Enhanced Degradation
Immobilizing microbial cells on various support materials offers several advantages for bioremediation, including increased cell density, enhanced stability, and the potential for reuse. scielo.brijmra.us Several studies have investigated the use of immobilized cell systems for the degradation of cypermethrin, with promising results.
For instance, cells of Micrococcus sp. strain CPN 1 immobilized in polyurethane foam (PUF) demonstrated significantly higher degradation rates for cypermethrin compared to freely suspended cells. scielo.brresearchgate.net These immobilized cells could be reused for over 32 cycles without a significant loss of their degradative capacity. scielo.brresearchgate.net Similarly, Pseudomonas sp. strain CYP-1 immobilized in PUF also showed enhanced degradation of cypermethrin and could be reused for multiple cycles. ijmra.us Other matrices such as sodium alginate and agar have also been used for immobilization, though PUF has often been found to provide better stability and reusability. nih.govscielo.brijmra.us The use of immobilized cells also offers greater tolerance to variations in pH and temperature compared to free-cell systems. scielo.br
| Immobilization Matrix | Microorganism | Key Findings | Reference |
| Polyurethane Foam (PUF) | Micrococcus sp. strain CPN 1 | Higher degradation than free cells; reusable for >32 cycles. | scielo.brresearchgate.net |
| Polyurethane Foam (PUF) | Pseudomonas sp. strain CYP-1 | Enhanced degradation; reusable for multiple cycles. | ijmra.us |
| Sodium Alginate | Bacillus thuringiensis strain SG4 | 85% degradation in 15 days. | nih.gov |
| Agar | Bacillus thuringiensis strain SG4 | 81% degradation in 15 days. | nih.gov |
| Sodium Alginate, Polyacrylamide, Agar | Micrococcus sp. strain CPN 1 | Lower reusability compared to PUF. | scielo.br |
Environmental Transformation Products (ETPs) Research
Understanding the transformation of alpha-cypermethrin in the environment is crucial for a comprehensive assessment of its ecological impact. Research in this area focuses on identifying the chemical structures of its ETPs and evaluating their persistence and potential toxicity.
Identification and Characterization of Novel ETPs
The primary degradation pathway of alpha-cypermethrin involves the cleavage of the ester bond, leading to the formation of two main initial ETPs: 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). centreecotox.chethz.ch Further degradation of 3-PBA can occur through various hydroxylation and ring-cleavage reactions.
Studies have identified a number of subsequent transformation products. For example, 3-phenoxybenzoic acid can be transformed into 4'-hydroxy-3-phenoxybenzoic acid. who.int Research on the degradation of cypermethrin by Bacillus thuringiensis strain SG4 identified nine different metabolites, suggesting a complex degradation pathway that involves not only ester bond cleavage but also subsequent degradation of the resulting benzene rings. nih.gov The photodegradation of alpha-cypermethrin in water has also been shown to produce a variety of products, with some differences observed between the degradation of the pure compound and its commercial formulations. researchgate.net
| Parent Compound | Identified ETPs | Degrading Agent/Condition | Reference |
| alpha-Cypermethrin | 3-phenoxybenzoic acid (3-PBA), 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) | Microbial degradation, Hydrolysis | centreecotox.chethz.ch |
| 3-phenoxybenzoic acid (3-PBA) | 4'-hydroxy-3-phenoxybenzoic acid | Microbial degradation | who.int |
| alpha-Cypermethrin | 3-phenoxybenzaldehyde, Phenol, Muconic acid | Stenotrophomonas maltophilia OG2 | researchgate.net |
| Cypermethrin | Nine different metabolites | Bacillus thuringiensis strain SG4 | nih.gov |
| beta-Cypermethrin | 3-PBA, Phenol, Catechol | Eurotium cristatum ET1 | researchgate.net |
Persistence and Environmental Significance of ETPs
The major metabolite, 3-PBA, is of particular concern as it can be more mobile in the environment than the parent compound, especially in neutral to alkaline soils. piat.org.nz Some studies have indicated that 3-PBA can accumulate in the environment, and its toxicity can be higher than that of the parent cypermethrin. metu.edu.tr The persistence of 3-PBA can be influenced by microbial activity, with some microorganisms capable of degrading it further. ekb.egnih.gov However, under anaerobic conditions, the breakdown of 3-PBA may be inhibited. piat.org.nz The formation of various ETPs from alpha-cypermethrin underscores the importance of evaluating the entire degradation pathway to fully understand the environmental implications of its use. scielo.brresearchgate.net
Mechanism of Action Research of Alpha Cypermethrin1 Epimericmixture in Target Organisms
Neurophysiological Targets in Insects
The primary target of alpha-cypermethrin (B165848), like other pyrethroids, is the nervous system of the insect. basf.com It exerts its toxic effects by interfering with the normal function of nerve cells, leading to a cascade of events that disrupt nerve impulse transmission.
The principal mode of action for alpha-cypermethrin is the disruption of voltage-gated sodium channel (VGSC) function. nih.govnih.gov These channels are crucial for the generation and propagation of action potentials along nerve axons. Alpha-cypermethrin binds to the sodium channels and modifies their gating kinetics in a way that is detrimental to the insect. nih.gov
Specifically, the insecticide slows both the activation (opening) and, more significantly, the inactivation (closing) of the sodium channels. nih.gov This action keeps the channel open for an unusually long duration, allowing an extended influx of sodium ions into the neuron. nih.govnih.gov The result is a prolonged depolarizing after-potential following an initial stimulus. nih.gov If this after-potential is large enough to reach the threshold, it can trigger repetitive firing of the nerve. nih.gov However, the persistent state of depolarization ultimately leads to a condition where the membrane potential cannot be reset, preventing the generation of further action potentials and causing a state known as nerve blockage. basf.comnih.gov This blockage results in paralysis of the insect.
GABA-gated Chloride Channels: Cypermethrin (B145020) can inhibit the function of γ-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors that gate chloride ion channels. nih.govekb.eg By suppressing the chloride ion uptake that normally hyperpolarizes the neuron and dampens excitability, this action contributes to the hyperexcitable state induced by the insecticide. nih.gov
Calcium and Potassium Channels: There is evidence to suggest that pyrethroids can affect calcium channels. ekb.eg Inhibition of calcium channels can, in turn, disrupt the function of potassium channels, which are critical for regulating neuronal excitability and returning the neuron to its resting state after an action potential. ekb.eg
The table below summarizes the interactions of alpha-cypermethrin with various ion channels.
Table 1: Interaction of Alpha-Cypermethrin with Insect Ion Channels| Ion Channel/Receptor System | Effect of Alpha-Cypermethrin | Consequence for Neuronal Function |
|---|---|---|
| Voltage-Gated Sodium Channels (VGSCs) | Delays inactivation, prolongs opening nih.govnih.gov | Persistent depolarization, repetitive firing, eventual nerve block basf.comnih.gov |
| GABA-gated Chloride Channels | Inhibition of chloride uptake nih.govekb.eg | Reduced neuronal inhibition, hyperexcitability nih.gov |
| Voltage-Gated Calcium Channels | Reported inhibition ekb.eg | Disruption of neurotransmitter release and other calcium-dependent processes |
| Potassium Channels | Indirect effects via calcium channel disruption ekb.eg | Impaired repolarization of the neuronal membrane |
Cellular and Molecular Basis of Insecticidal Activity
The insecticidal properties of alpha-cypermethrin are rooted in its effects on neuronal signaling at the cellular and molecular level.
The modulation of sodium channels by alpha-cypermethrin directly leads to profound changes in neuronal excitability. The prolonged influx of sodium ions causes a state of hyperexcitation in the central nervous system. nih.gov This is characterized by repetitive and spontaneous nerve discharges, which manifest in the insect as tremors, restlessness, incoordination, and convulsions. researchgate.netnih.gov Ultimately, the persistent depolarization leads to the failure of action potential generation, causing paralysis and death. basf.comnih.gov
Alpha-cypermethrin binds to specific receptor sites on the pore-forming α-subunit of the voltage-gated sodium channel. nih.govnih.gov Computational modeling and mutational analyses have identified two potential pyrethroid receptor sites, termed PyR1 and PyR2, located at the interfaces between different transmembrane domains of the channel protein. nih.govmdpi.com
The binding process is thought to be dynamic. For instance, cypermethrin may initially bind to a specific amino acid residue, such as phenylalanine, which then induces a conformational change in the protein. nih.gov This change creates a more optimal, high-affinity binding pocket that stabilizes the sodium channel in its open state. nih.govnih.govmdpi.com This molecular interaction physically prevents the channel's inactivation gate from closing, thereby prolonging the sodium current. gsconlinepress.com
Comparative Analysis of Isomer-Specific Actions
Alpha-cypermethrin is an epimeric mixture containing two of the eight possible isomers of cypermethrin. inchem.org Specifically, it is a racemate of the (1R, cis, αS) and (1S, cis, αR) enantiomers. inchem.orgresearchgate.net The insecticidal activity of pyrethroids is highly dependent on their stereochemistry, meaning different isomers can have vastly different levels of efficacy.
Research has shown that the biological activity of alpha-cypermethrin is almost exclusively due to the (+)-1R-cis-αS isomer. researchgate.net This isomer exhibits the correct three-dimensional shape to bind effectively to the target site on the insect's sodium channel. The other isomer present in the mixture, (-)-1S-cis-αR, is largely inactive as an insecticide. researchgate.net This stereospecificity highlights the precise nature of the interaction between the insecticide molecule and its receptor site. The differential activity underscores that a strong binding affinity to the receptor is a prerequisite for the potent neurotoxic effects observed. nih.gov
Table 2: Isomer Composition and Activity of Alpha-Cypermethrin
| Isomer | Common Designation | Insecticidal Activity |
|---|---|---|
| (1R)-cis-(αS)-cyano-3-phenoxybenzyl-(1R)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | (+)-1R-cis-αS | High researchgate.net |
| (1S)-cis-(αR)-cyano-3-phenoxybenzyl-(1S)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | (-)-1S-cis-αR | Negligible researchgate.net |
Ecotoxicological Research of Alpha Cypermethrin1 Epimericmixture
Aquatic Ecotoxicology Research
Alpha-cypermethrin (B165848) exhibits high toxicity to aquatic life, a characteristic stemming from its mode of action on the central nervous system of organisms. waterquality.gov.auwaterquality.gov.au Its low water solubility and tendency to adsorb to sediment are key factors in its environmental fate. who.intwaterquality.gov.au Research indicates that its hazard to aquatic organisms is primarily related to its acute toxicity. who.int
Alpha-cypermethrin is classified as very highly toxic to both freshwater and marine fish. mda.state.mn.us The 96-hour lethal concentration (LC50) values, a measure of acute toxicity, vary significantly depending on the fish species and the specific formulation of the insecticide. who.int Emulsifiable concentrate formulations have been shown to be considerably more toxic than suspension concentrate or wettable powder forms. who.int
Reported 96-hour LC50 values generally range from 0.5 to 10 µg/L for several fish species. waterquality.gov.au For instance, the 96-hour LC50 for the adult Nile Tilapia (Oreochromis niloticus) was determined to be 5.99 µg/L. researchgate.net Other studies have reported 24-hour LC50 values of 4.50 µg/L for the common mirror carp (B13450389) and 20.0 µg/L for the silver barb. dergipark.org.tr The wide range of reported toxicity, with some values as high as 350 µg/L, underscores the influence of formulation and species sensitivity. who.intdergipark.org.tr
Table 1: Acute Toxicity of Alpha-Cypermethrin to Various Fish Species
| Species | Endpoint | Value (µg/L) | Exposure Duration |
|---|---|---|---|
| Nile Tilapia (Oreochromis niloticus) | LC50 | 5.99 | 96 hours |
| Common Mirror Carp (Cyprinus carpio) | LC50 | 4.50 | 24 hours |
| Silver Barb (Barbonymus gonionotus) | LC50 | 20.0 | 24 hours |
| Various Freshwater Species | LC50 | 0.5 - 1.0 | 96 hours |
Aquatic invertebrates, particularly arthropods, are extremely sensitive to alpha-cypermethrin. who.intwaterquality.gov.auwaterquality.gov.audergipark.org.tr Crustaceans are often the most sensitive taxonomic group in aquatic ecosystems. waterquality.gov.auwaterquality.gov.au
Toxicity values as low as a 96-hour LC50 of 0.019 µg/L have been reported for the freshwater shrimp Paratya australiensis. waterquality.gov.auwaterquality.gov.au For the cladoceran Daphnia magna, reported 48-hour EC50 (immobilization) values are around 0.3 µg/L. dergipark.org.troup.com Another sensitive species is the amphipod Gammarus pulex, with a 24-hour LC50 value of 0.05 µg/L. who.intdergipark.org.tr Chronic toxicity studies have identified a No-Observed-Effect Concentration (NOEC) for reproduction in Ceriodaphnia dubia at 0.025 µg/L. waterquality.gov.auwaterquality.gov.au In contrast, molluscs such as the freshwater snail Bellamya bengalensis show lower sensitivity, with a reported 96-hour LC50 of 0.015 mg/L (or 15 µg/L). thepharmajournal.com
Table 2: Toxicity of Alpha-Cypermethrin to Aquatic Invertebrates
| Species | Endpoint | Value | Exposure Duration |
|---|---|---|---|
| Paratya australiensis (Shrimp) | LC50 | 0.019 µg/L | 96 hours |
| Gammarus pulex (Amphipod) | LC50 | 0.05 µg/L | 24 hours |
| Daphnia magna (Cladoceran) | EC50 | 0.3 µg/L | 48 hours |
| Ceriodaphnia dubia (Cladoceran) | NOEC (Reproduction) | 0.025 µg/L | Chronic |
| Branchiura sowerbyi (Oligochaete) | LC50 | 0.013 mg/L | 96 hours |
| Bellamya bengalensis (Snail) | LC50 | 0.015 mg/L | 96 hours |
In comparison to fish and invertebrates, primary producers like algae and aquatic plants are significantly less sensitive to alpha-cypermethrin. waterquality.gov.auwaterquality.gov.au Chronic No-Observed-Effect Concentrations (NOECs) for these organisms are typically two to four orders of magnitude higher than for crustaceans. waterquality.gov.auwaterquality.gov.au
For example, the 48-hour and 96-hour EC50 values for growth of the freshwater alga Selenastrum capricornutum were found to be above 100 µg/L. who.int A proteomics study on the green algae Chlorella vulgaris exposed to cypermethrin (B145020) revealed that the compound could induce alterations in proteins related to photosynthesis and carbohydrate metabolism. nih.gov
Table 3: Chronic Toxicity of Alpha-Cypermethrin to Algae and Aquatic Plants
| Species | Endpoint | Value (µg/L) | Exposure Duration |
|---|---|---|---|
| Lemna gibba (Macrophyte) | NOEC (Growth) | 1.4 | 7 days |
| Anabaena flos-aquae (Cyanobacterium) | NOEC (Growth) | 27 | 4 days |
| Navicula pelliculosa (Diatom) | NOEC (Growth) | 72 | 4 days |
| Selenastrum capricornutum (Green Alga) | EC50 (Growth) | >100 | 48-96 hours |
Beyond acute lethality, sublethal concentrations of alpha-cypermethrin can induce a variety of adverse effects in aquatic organisms. In fish, these impacts include growth inhibition, neurotoxicity, enzymatic dysfunction, metabolic disorders, and tissue damage. stmjournals.in Studies on Cyprinus carpio have shown that sublethal exposure can lead to a significant increase in plasma glucose alongside decreases in plasma protein and muscle glycogen. fisheriesjournal.com
Reproductive impairment is another concern, with a chronic Lowest-Observed-Effect Concentration (LOEC) of 0.02 µg/L for reproduction reported for the zebrafish (Danio rerio). waterquality.gov.auwaterquality.gov.au Research using metabolomics on zebrafish has demonstrated that sublethal exposure to alpha-cypermethrin affects metabolism, providing a basis for developing metabolite-level biomarkers for environmental monitoring. researchgate.net In rats, which can serve as a model, the compound has been shown to induce oxidative stress, indicated by increased levels of malondialdehyde (MDA) and decreased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Similar oxidative damage mechanisms have been observed in fish. researchgate.net In invertebrates like the snail Bellamya bengalensis, sublethal exposure can cause physiological changes such as increased mucous secretion and haemocyte aggregation. thepharmajournal.com
Terrestrial Ecotoxicology Research
While alpha-cypermethrin is designed to target terrestrial pests, its broad-spectrum activity poses risks to non-target terrestrial organisms, including beneficial insects.
Alpha-cypermethrin is known to be highly toxic to honeybees (Apis mellifera) through direct contact and exposure to residues on blooming crops. mda.state.mn.usdergipark.org.tr Field studies on oilseed rape have shown no repellent effect, indicating that bees are unlikely to avoid foraging on treated crops and are therefore at risk of exposure. nih.gov
The impact on predatory and beneficial insects varies. Research has demonstrated a significant negative effect on Coccinellids (ladybirds). who.int A study on the invasive harlequin ladybird (Harmonia axyridis) confirmed its sensitivity to cypermethrin, verifying the risk to this non-target predator. mendelnet.cz Conversely, the compound shows a low hazard to Syrphid (hoverfly) larvae. who.int The effects on beetle populations are mixed; while some Carabid (ground) beetles show relatively low toxicity, Linyphiid spiders have been identified as having a high hazard risk, though population effects were limited to a single growing season. who.int
Effects on Soil Invertebrates (e.g., Earthworms)
The impact of alpha-cypermethrin on soil invertebrates, particularly earthworms, has been a subject of significant research. Studies have shown that the toxicity of this insecticide can vary depending on the life stage of the organism. For instance, juvenile earthworms exhibit greater sensitivity to cypermethrin, with their growth and reproduction being more severely affected compared to adults. researchgate.net Research on the earthworm Eisenia fetida andrei revealed that mixtures of cypermethrin and other pesticides can be more toxic than either compound alone, especially in terms of chronic effects. researchgate.net
The accumulation of alpha-cypermethrin's different enantiomers in earthworm tissues has also been investigated. A study demonstrated that the (-)-(1S-cis-aR)-enantiomer was found in higher concentrations in earthworm tissues than the (+)-(1R-cis-aS)-enantiomer throughout the exposure period. researchgate.net This differential accumulation highlights the importance of considering the stereochemistry of alpha-cypermethrin in ecotoxicological assessments.
Adverse effects observed in earthworms exposed to cypermethrin include rupturing of the cuticle, oozing of coelomic fluid, swelling, paling of the body, and softening of body tissues. nih.gov Other documented impacts include cellular autolysis, damage to the male reproductive system, and coiling of the tail. nih.gov The toxicity of pyrethroids like alpha-cypermethrin to earthworms can also be influenced by environmental factors such as temperature. nih.gov
Interactive Table: Effects of Cypermethrin on Earthworms
| Species | Life Stage | Effect | Finding | Reference |
|---|---|---|---|---|
| Eisenia fetida andrei | Adult | Acute and Chronic Toxicity | Mixture with chlorpyrifos (B1668852) was more toxic than individual pesticides. | researchgate.net |
| Pheretima peguana | Adult | Physiological and Genotoxic Effects | Physiological biomarkers were more sensitive than genotoxic effects. | nih.gov |
| Eisenia fetida | Juvenile | Growth and Reproduction | Growth and reproduction were more severely affected than in adults. | researchgate.net |
| Aporrectodea caliginosa and Lumbricus terrestris | Not specified | Growth Rate | Reduction in growth rate. | nih.gov |
| Earthworms (unspecified) | Not specified | Physical and Cellular Damage | Rupturing of cuticle, oozing of coelomic fluid, swelling, cellular autolysis. | nih.gov |
Influence on Soil Microbial Communities
Alpha-cypermethrin can significantly influence soil microbial communities, which are crucial for soil health and nutrient cycling. Research has shown that the degradation of alpha-cypermethrin in soil is partly due to microbial activity. nih.gov Studies have demonstrated that after an 80-day incubation period, the concentration of alpha-cypermethrin was significantly lower in unsterilized soils compared to sterilized soils, indicating microbial breakdown of the compound. nih.gov
The application of cypermethrin has been observed to stimulate the proliferation of organotrophic bacteria and actinobacteria while inhibiting the growth of fungi. mdpi.com Specifically, bacteria from the phyla Proteobacteria and Gemmatimonadetes showed increased abundance, while the abundance of Actinobacteria decreased in cypermethrin-contaminated soil. mdpi.com Certain bacterial genera, such as Arthrobacter and Halomonas, have been identified as being involved in the conversion of pesticide stereoisomers in the soil. researchgate.net
The impact on microbial communities can also be assessed by analyzing changes in phospholipid fatty acids (PLFAs). Treatment with cypermethrin has been shown to increase the number of unsaturated and cyclopropane (B1198618) PLFAs while decreasing saturated PLFAs. nih.gov This suggests a shift in the microbial community structure in response to the insecticide.
Interactive Table: Influence of Cypermethrin on Soil Microbial Groups
| Microbial Group | Effect of Cypermethrin | Observation | Reference |
|---|---|---|---|
| Organotrophic Bacteria | Stimulated proliferation | Increased numbers on average. | mdpi.com |
| Actinobacteria | Stimulated proliferation (cultured), Decreased OTU number (non-cultured) | Increased numbers of cultured actinomycetes, but decreased Operational Taxonomic Units. | mdpi.com |
| Fungi | Inhibited proliferation | Decreased numbers on average. | mdpi.com |
| Proteobacteria | Increased abundance | Increased Operational Taxonomic Units. | mdpi.com |
| Actinobacteria | Decreased abundance | Decreased Operational Taxonomic Units. | mdpi.com |
| Gram-Negative Bacteria | Increased biomass | Implied that cypermethrin might be a nutrient source. | nih.gov |
Ecological Risk Assessment Methodologies
The ecological risk assessment of alpha-cypermethrin involves a multi-step process to evaluate its potential harm to the environment. This process includes assessing exposure in various environmental compartments, characterizing ecological effects, and developing predictive models.
Exposure Assessment in Diverse Environmental Compartments
Exposure assessment for alpha-cypermethrin considers its presence and persistence in different environmental matrices such as soil, water, and sediment. Alpha-cypermethrin is known to be immobile in soil, with residues generally below 0.1 mg/kg one year after application at standard rates. nih.govwho.int In aquatic environments, it is highly toxic to fish and aquatic invertebrates. nih.govwho.int The predicted environmental concentrations (PECs) in surface water and sediment are calculated using models like FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe). nih.gov The dissipation and degradation rates in various environmental matrices are estimated using kinetic guidance from FOCUS. nih.gov For instance, in soil laboratory studies, alpha-cypermethrin exhibits low to moderate persistence. nih.gov
Characterization of Ecological Effects and Trophic Transfer
Characterizing the ecological effects of alpha-cypermethrin involves evaluating its toxicity to a range of non-target organisms and its potential to move through the food chain. It is classified as highly toxic to aquatic life, with both acute and long-lasting effects. pops.int The toxicity to beneficial insects like honey bees is also a significant concern. pops.int
Trophic transfer studies examine the movement of alpha-cypermethrin from contaminated food sources to predators. For example, research on lizards fed diets contaminated with alpha-cypermethrin showed negative reproductive effects, including altered sexual hormone levels in males and reduced reproductive output in females. nih.gov This indicates that dietary exposure to alpha-cypermethrin poses a potential threat to reptile populations. nih.gov The bioconcentration factor (BCF) in fish is an important metric, with an experimentally derived value of 910 L/kg for alpha-cypermethrin. pops.int
Development of Predictive Models for Environmental Impact
Predictive models are essential tools in ecological risk assessment to estimate the potential environmental impact of pesticides like alpha-cypermethrin. Hyperbolic models, which utilize the median lethal time (LT50), have been used to predict the mortality of organisms exposed to a single toxicant over time. nih.govresearchgate.net However, to assess the toxicity of chemical mixtures, which is more representative of real-world scenarios, a lethal time addition method has been developed. nih.govresearchgate.net This method calculates the LT50 of a pesticide mixture from the LT50 values of its individual components, allowing the hyperbolic model to estimate the lethal effects of the mixture at various exposure durations. nih.govresearchgate.net
Furthermore, compound-specific stable isotope analysis (CSIA) has emerged as a method to quantitatively assess the microbial degradation of alpha-cypermethrin in the environment. nih.gov By establishing a relationship between carbon isotope ratios and the residual concentrations of the pesticide, researchers can track its biodegradation in the field. nih.gov
Insecticide Resistance Research to Alpha Cypermethrin1 Epimericmixture
Mechanisms of Resistance Development
Insects have evolved several sophisticated strategies to counteract the toxic effects of insecticides like alpha-cypermethrin (B165848). These mechanisms can be broadly categorized into three main types: alterations at the insecticide's target site, enhanced metabolic detoxification, and behavioral changes that reduce exposure. nih.govahdb.org.ukescholarship.org
The primary mode of action for pyrethroid insecticides, including alpha-cypermethrin, is the disruption of the voltage-gated sodium channels (VGSCs) in the insect's nervous system. ahdb.org.uknih.govnih.gov These channels are essential for the propagation of nerve impulses. ahdb.org.uk Alpha-cypermethrin binds to the VGSCs, forcing them to remain open for an extended period, which leads to overexcitation of the nervous system, paralysis, and ultimately, the death of the insect. ahdb.org.uk
Target-site resistance occurs due to genetic mutations in the gene encoding the VGSC protein. mdpi.com These mutations alter the protein's structure, reducing the binding affinity of the insecticide molecule to its target site. ahdb.org.uk This decreased sensitivity of the nervous system to the insecticide's effects is a major mechanism of pyrethroid resistance. nih.gov
Two of the most well-documented mutations conferring this type of resistance are known as knockdown resistance (kdr) and super-kdr. ahdb.org.uk
kdr (Knockdown Resistance): The original kdr mutation involves a single amino acid substitution (Leucine to Phenylalanine) at position 1014 of the sodium channel protein. nih.gov This single change is sufficient to confer moderate levels of resistance to pyrethroids. ahdb.org.uk
super-kdr: The super-kdr phenotype involves the initial kdr mutation in conjunction with a second mutation (e.g., Methionine to Threonine at position 918). nih.gov This combination of mutations confers even higher levels of resistance. ahdb.org.uk
Numerous mutations in the sodium channel gene have now been identified in various pest species, highlighting the evolutionary convergence of this resistance mechanism globally. nih.govmdpi.comnih.gov
Metabolic resistance is another primary defense mechanism where insects utilize enhanced levels or more efficient forms of detoxification enzymes to break down or sequester the insecticide before it reaches its target site in the nervous system. mdpi.comscienceopen.com This process essentially converts the toxic compound into less harmful, water-soluble metabolites that can be easily excreted. The three major enzyme families involved are:
Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes plays a central role in the detoxification of a wide range of foreign compounds, including insecticides. mdpi.com P450s catalyze oxidative reactions that are often the first step in breaking down pyrethroids. mdpi.comnih.gov Overexpression or increased activity of specific P450 genes is frequently linked to pyrethroid resistance in many insect species. mdpi.commdpi.com
Esterases (ESTs): These enzymes hydrolyze the ester bonds present in many insecticides, including pyrethroids like alpha-cypermethrin. mdpi.com This cleavage detoxifies the compound. mdpi.com Elevated esterase activity is a well-documented mechanism of resistance in various pests. scienceopen.comnih.gov
Glutathione S-Transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of glutathione to xenobiotics, making them more water-soluble and easier to excrete. mdpi.commdpi.com While often associated with resistance to other insecticide classes, GSTs have also been implicated in pyrethroid detoxification. mdpi.commdpi.com
The involvement of these enzyme systems can be confirmed in laboratory settings by using synergists—chemicals that inhibit these enzymes. When a synergist like Piperonyl Butoxide (PBO), which inhibits P450s, is applied before the insecticide and restores its toxicity, it confirms the role of metabolic resistance. mdpi.comnih.gov
A more subtle but effective strategy for survival is behavioral resistance, where insects evolve behaviors that reduce their contact with the insecticide. ahdb.org.ukescholarship.org This can manifest in several ways, including:
Avoidance: Pests may detect and actively move away from treated surfaces or areas. nih.gov
Reduced Feeding: Insects might cease feeding when they encounter a treated food source. ahdb.org.uk
Changes in Resting Behavior: Mosquitoes, for example, may alter their resting patterns to avoid insecticide-treated bed nets or walls.
These evolved behaviors allow the insect to survive in what would otherwise be a toxic environment by minimizing exposure. nih.gov While less studied than target-site and metabolic resistance, behavioral adaptations are a recognized component of insecticide resistance. escholarship.org
Documented Cases of Resistance in Pest Populations
The repeated application of alpha-cypermethrin in public health and agricultural settings has imposed strong selective pressure, leading to the development of high-level resistance in various key pest species worldwide.
The yellow fever mosquito, Aedes aegypti, is a primary vector for several arboviruses, including dengue, Zika, and chikungunya. nih.govusda.gov Control of this species relies heavily on pyrethroid insecticides. nih.gov
Studies have demonstrated that laboratory strains of Ae. aegypti can develop significant resistance to alpha-cypermethrin under selection pressure. One study found that a selected strain developed an 11.86-fold resistance level after just 12 generations of exposure compared to an unselected strain. nih.gov
Research in Southern Benin found that while some populations of Ae. aegypti were susceptible to alpha-cypermethrin, others were resistant or suspected of being resistant to it and other pyrethroids. nih.gov
The mechanisms behind this resistance are multifaceted. The use of the synergist PBO fully restored susceptibility to alpha-cypermethrin in resistant Aedes albopictus populations in the Benin study, confirming the involvement of oxidase enzymes (like P450s) in the resistance. nih.gov
In addition to metabolic resistance, target-site mutations in the voltage-gated sodium channel are widespread in Ae. aegypti populations globally and are a primary cause of resistance to pyrethroids. mdpi.commdpi.comresearchgate.net
House Flies (Musca domestica)
The common house fly is a major mechanical vector for various pathogens and has a well-documented history of developing high levels of insecticide resistance. mdpi.combrieflands.com
In one study, a field population of house flies selected with alpha-cypermethrin for 24 generations saw its resistance level increase dramatically, from 46.4-fold to 474.2-fold in females and from 41.0-fold to 253.2-fold in males, compared to a susceptible strain. mdpi.comresearchgate.net
Another study demonstrated a 405.93-fold increase in resistance to alpha-cypermethrin after 41 generations of selection pressure. mdpi.com This resistance was attributed to the involvement of glutathione S-transferases, esterases, and cytochrome P450 monooxygenases. mdpi.com
Different field populations show varying levels of resistance. A study of livestock farms near Ahvaz, Iran, found that all tested house fly strains had developed very high resistance to pyrethroids. One strain, "Siahi," exhibited the highest resistance to cypermethrin (B145020), with a resistance factor greater than 450. brieflands.com
Table 1: Alpha-Cypermethrin Resistance Ratios in Selected Musca domestica Strains
| Strain/Generation | Resistance Factor (Fold Increase) - Females | Resistance Factor (Fold Increase) - Males | Primary Mechanism Implicated | Source |
|---|---|---|---|---|
| Alpha-Sel (G24) | 474.2 | 253.2 | Not specified | mdpi.comresearchgate.net |
| Alpha-RS (G41) | 405.93 | Metabolic (GSTs, Esterases, P450s) | mdpi.com | |
| Siahi Strain | >450 | Not specified | brieflands.com |
Ticks (Rhipicephalus microplus)
The cattle tick, Rhipicephalus microplus, is a significant ectoparasite in the livestock industry, and control has been heavily reliant on chemical acaricides. researchgate.netnih.gov
Studies in Ecuador have detected widespread resistance to alpha-cypermethrin. In one survey of 12 farms, resistance was found in 50% of the farms using adult immersion and larval package tests, and in 42% of farms using a larval immersion test. nih.gov
Research in Punjab, Pakistan, investigating cypermethrin (a closely related pyrethroid) resistance in cattle ticks found that while 24% of tick samples were classified as resistant based on the 50% lethal concentration (LC50), 100% of samples were resistant when evaluated at the 99% lethal concentration (LC99) level. nih.gov This indicates that a high proportion of the tick population can survive field applications.
The primary mechanisms of resistance in ticks are similar to those in insects, including target-site insensitivity and metabolic detoxification via enzymes like esterases, P450s, and GSTs. frontiersin.org
Table 2: Documented Resistance to Alpha-Cypermethrin in Rhipicephalus microplus Ticks
| Region | Percentage of Resistant Farms/Populations | Testing Method | Source |
|---|---|---|---|
| Ecuador | 50% | Adult Immersion Test / Larval Packet Test | nih.gov |
| 42% | Larval Immersion Test | ||
| Pakistan (for Cypermethrin) | 100% (at LC99) | Larval Packet Test | nih.gov |
Cross-Resistance Patterns with Other Insecticide Classes
Research into alpha-cypermethrin resistance has identified specific patterns of cross-resistance with other insecticides. In a laboratory-selected strain of the house fly, Musca domestica, that was highly resistant to alpha-cypermethrin, moderate cross-resistance was observed with other pyrethroid insecticides. nih.govnih.gov However, this strain exhibited low cross-resistance to certain organophosphate insecticides. nih.govnih.gov
Specifically, after 24 generations of selection, the alpha-cypermethrin-resistant strain of M. domestica showed moderate resistance to bifenthrin, deltamethrin, and cyfluthrin. nih.govnih.gov In contrast, low cross-resistance was noted for cypermethrin, as well as the organophosphates fenitrothion, chlorpyrifos (B1668852), and malathion. nih.gov This lack of significant cross-resistance with organophosphates suggests that the primary resistance mechanisms in this pyrethroid-selected strain are less effective against that class of chemistry. nih.govresearchgate.net In studies on Aedes aegypti mosquitoes, a pyrethroid-resistant strain also demonstrated cross-resistance to the organochlorine insecticide DDT. nih.gov
| Insecticide Class | Compound | Cross-Resistance Level in M. domestica | Resistance Ratio (PR) |
|---|---|---|---|
| Pyrethroid | Bifenthrin | Moderate | 15.5-fold |
| Pyrethroid | Deltamethrin | Moderate | 28.4-fold |
| Pyrethroid | Cyfluthrin | Moderate | 16.8-fold |
| Pyrethroid | Cypermethrin | Low | 5.0-fold |
| Organophosphate | Fenitrothion | Low | 6.1-fold |
| Organophosphate | Chlorpyrifos | Low | 4.8-fold |
| Organophosphate | Malathion | Low | Not Specified |
Evolution and Stability of Resistance in Field and Laboratory Populations
Laboratory selection experiments have demonstrated that insect populations can develop high levels of resistance to alpha-cypermethrin rapidly. nih.govmdpi.com In one study, a field-collected population of M. domestica was subjected to continuous selection pressure with alpha-cypermethrin. nih.govnih.gov After 24 generations, the resistance ratio increased from 14.6 to 253.2 in males and from 20.0 to 474.2 in females, compared to an unselected strain. nih.govmdpi.com Similarly, a laboratory-selected strain of the yellow fever mosquito, Aedes aegypti, developed an 11.86-fold level of resistance after 12 generations of selection. nih.gov
Fitness Costs Associated with Resistance Traits
The development of resistance to alpha-cypermethrin is often associated with significant fitness costs, which can impact the survival and reproduction of resistant insects in the absence of the insecticide. nih.govnih.gov A study on a highly resistant strain of M. domestica (with a 405.93-fold resistance level) found that it exhibited lower relative fitness (0.50) compared to a susceptible strain. nih.govnih.gov
The resistant house flies showed reductions in several key life-history traits, including longevity, survival rate, life expectancy, and fecundity. nih.govnih.gov These findings suggest that the physiological mechanisms conferring resistance, such as increased activity of metabolic enzymes (glutathione S-transferases, specific esterases, and cytochrome P450 monooxygenases), divert resources from normal life functions, leading to these disadvantages. nih.govnih.gov Likewise, alpha-cypermethrin resistant Ae. aegypti also showed significantly lower relative fitness compared to their unselected counterparts, indicating that resistance carries a biological cost. nih.gov
| Life History Parameter | Impact in Resistant M. domestica Strain |
|---|---|
| Relative Fitness | Lower (0.50) |
| Longevity | Lower |
| Survival Rate | Lower |
| Life Expectancy | Lower |
| Reproductive Values | Lower |
| Fecundity | Lower |
| Intrinsic Rate of Increase | Lower |
| Net Reproductive Rate | Lower |
Reversion of Resistance in Absence of Selection Pressure
A crucial aspect of alpha-cypermethrin resistance is its instability. nih.govnih.gov Research has shown that in the absence of continuous exposure to the insecticide, resistance levels can decline, and populations may revert toward susceptibility. nih.govmdpi.com This reversion is a direct consequence of the fitness costs associated with the resistance traits. mdpi.com
In a laboratory study on M. domestica, when a selected resistant strain was reared for 24 generations without any contact with alpha-cypermethrin, the resistance was found to be unstable. nih.govresearchgate.net The lethal concentration (LC50) values decreased significantly over this period, indicating a shift back towards susceptibility. mdpi.com A similar phenomenon was observed in Ae. aegypti, where the frequency of alpha-cypermethrin resistance decreased when the selected population was maintained for just four generations without selection pressure. nih.gov This instability suggests that resistance alleles are disadvantageous and are selected against when the insecticide is not present. mdpi.comnih.gov
Resistance Management Strategies Research
The characteristics of alpha-cypermethrin resistance, particularly its instability and associated fitness costs, provide opportunities for effective management strategies aimed at prolonging the insecticide's efficacy. nih.govnih.gov
Rotational Use of Insecticides with Different Modes of Action
Given the observed low to moderate cross-resistance with insecticides from different chemical classes, such as organophosphates, a primary management strategy is the rotational use of insecticides with different modes of action. plantwiseplusknowledgebank.orgnih.gov Rotating alpha-cypermethrin with compounds that have a different target site in the insect can delay or prevent the selection of resistant individuals. pnwhandbooks.org The principle is to avoid applying pesticides with the same mode of action consecutively, which reduces the selection pressure for any single resistance mechanism. plantwiseplusknowledgebank.orgucanr.edu The documented instability of alpha-cypermethrin resistance makes this strategy particularly promising, as pausing its use can allow susceptible individuals to regain prominence in the population. nih.govnih.gov
Integrated Pest Management (IPM) Approaches for Resistance Mitigation
Integrated Pest Management (IPM) provides a broader framework for mitigating resistance. nih.govucanr.edu IPM strategies aim to reduce the over-reliance on any single control method, particularly chemical insecticides. pnwhandbooks.orgucanr.edu Key components include monitoring pest populations to apply insecticides only when necessary, rather than on a fixed schedule. ucanr.edu
For alpha-cypermethrin, an IPM approach would involve combining its use with other control tactics, such as biological control, cultural practices, and the use of insecticides with different modes of action in a planned rotation or mixture. pnwhandbooks.org For instance, studies have shown that combining alpha-cypermethrin with other compounds like spinosad can lead to higher pest mortality, potentially allowing for lower application rates and reducing selection pressure. nih.gov The judicious use of alpha-cypermethrin within a comprehensive IPM program is essential for suppressing the development of resistance for longer periods. nih.gov
Advanced Analytical Methodologies for Alpha Cypermethrin1 Epimericmixture Research
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and most critical step in the analysis of alpha-cypermethrin (B165848) from complex samples is the extraction and cleanup process. The goal is to isolate the analyte from interfering matrix components, such as lipids, pigments, and proteins, and to concentrate it for sensitive detection. nih.gov The choice of technique depends on the matrix type, the physicochemical properties of the analyte, and the subsequent analytical instrumentation. cdc.gov
Solid Phase Extraction (SPE) is a widely used cleanup and concentration technique in pesticide residue analysis. cdc.gov It relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. For alpha-cypermethrin, SPE is effective in removing interfering co-extractives from sample extracts. usgs.gov
The process involves passing a liquid sample extract through a cartridge containing a solid adsorbent. The selection of the sorbent is critical and is based on the polarity of the analyte and the matrix components. Common sorbents used for pyrethroid analysis include graphitized carbon and alumina. usgs.gov For instance, in the analysis of water and sediment, stacked SPE cartridges with these materials have been successfully used to separate alpha-cypermethrin from matrix interferences. usgs.gov The method's effectiveness is demonstrated by achieving high recovery rates, often greater than 70%, for various matrices. usgs.gov A simple and rapid SPE method can eliminate the need for time-consuming repeated extractions with organic solvents without compromising recovery efficiency. cdc.gov
Table 1: Application of SPE in Alpha-Cypermethrin Analysis
| Matrix | Sorbent Combination | Purpose | Reference |
|---|---|---|---|
| Water & Sediment | Graphitized Carbon and Alumina | Cleanup and separation from matrix interferences | usgs.gov |
| Biological Materials | Not specified | Isolation of synthetic pyrethroids | cdc.gov |
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For alpha-cypermethrin analysis, LLE is often employed as an initial extraction step from aqueous samples. epa.gov
In recent years, miniaturized LLE techniques have gained prominence due to their reduced solvent consumption, lower cost, and high efficiency. nih.gov Dispersive Liquid-Liquid Microextraction (DLLME) is a notable example. nih.govresearchgate.net This method involves the rapid injection of a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetonitrile) into an aqueous sample. nih.govresearchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for rapid analyte transfer. youtube.comyoutube.com After centrifugation, the sedimented organic phase containing the concentrated analyte is collected for analysis. youtube.com
A study on the determination of alpha-cypermethrin in river water utilized DLLME with chloroform (B151607) as the extraction solvent and acetonitrile (B52724) as the disperser, achieving high enrichment factors. researchgate.net The key parameters influencing DLLME efficiency, such as the type and volume of solvents, require careful optimization. nih.govcivilica.com
Table 2: Comparison of LLE and DLLME for Alpha-Cypermethrin Extraction
| Parameter | Conventional LLE | Dispersive Liquid-Liquid Microextraction (DLLME) |
|---|---|---|
| Principle | Partitioning between two bulk immiscible liquid phases. | Partitioning into fine droplets of an extraction solvent dispersed in the sample. nih.gov |
| Solvent Volume | High | Low (microliter range). youtube.com |
| Extraction Time | Longer | Very short (seconds to minutes). nih.gov |
| Enrichment Factor | Moderate | High. civilica.com |
| Example Solvents | Hexane (B92381), Xylene. epa.govd-nb.info | Extraction: Chloroform; Disperser: Acetonitrile. researchgate.net |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for multi-residue pesticide analysis in food and agricultural products. nih.govembrapa.brchromatographyonline.com The method consists of two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step. chromatographyonline.comsigmaaldrich.com
In the first step, the sample is homogenized and extracted with a solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). nih.govembrapa.br The salts induce phase separation and drive the analytes into the organic layer. embrapa.br The second step, d-SPE, involves adding a small amount of sorbent material to an aliquot of the extract to remove specific matrix interferences. sigmaaldrich.com Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences like lipids. nih.govembrapa.br
The QuEChERS method has been successfully applied to the analysis of cypermethrin (B145020) in complex matrices like milk, where it demonstrated good recovery rates (92% to 105%) and low relative standard deviations (<7%). nih.gov The method is valued for its high throughput, reduced solvent usage, and broad applicability. sigmaaldrich.com
Table 3: Typical QuEChERS Procedure for Alpha-Cypermethrin in Milk
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Sample Weighing | A 10 g milk sample is weighed into a centrifuge tube. | - | embrapa.br |
| 2. Extraction | 10 mL of acetonitrile is added, followed by 4 g of MgSO₄ and 1 g of NaCl. The tube is shaken and centrifuged. | Extraction of analyte and phase separation. | embrapa.br |
| 3. Dispersive SPE | An aliquot of the acetonitrile extract is transferred to a tube containing PSA, C18, and MgSO₄. | Cleanup of the extract by removing interfering compounds. | nih.govembrapa.br |
| 4. Analysis | The mixture is centrifuged, and the supernatant is collected for chromatographic analysis. | - | embrapa.br |
Chromatographic Separation and Detection Technologies
Following extraction and cleanup, chromatographic techniques are employed to separate alpha-cypermethrin from any remaining co-extractives and to quantify it accurately. Gas chromatography and high-performance liquid chromatography are the most common methods used. cdc.gov
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like alpha-cypermethrin. nih.gov The separation occurs in a capillary column, and the choice of detector is crucial for achieving the desired sensitivity and selectivity.
The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for pyrethroids like alpha-cypermethrin, which contain chlorine atoms. cdc.gov GC-ECD has been widely used for residue analysis in various matrices, including mosquito nets and vegetables, offering low detection limits. d-nb.inforesearchgate.net
Mass Spectrometry (MS) coupled with GC provides definitive identification and quantification. GC-MS analysis operates by separating compounds in the GC column and then ionizing them and separating the resulting ions based on their mass-to-charge ratio. nih.gov This technique offers high specificity and is essential for confirmatory analysis. nih.govembrapa.br For instance, GC-MS has been used to determine cypermethrin residues in milk following QuEChERS extraction, with detection limits as low as 0.01 mg/kg. nih.gov
Table 4: GC Detectors for Alpha-Cypermethrin Analysis
| Detector | Principle | Advantages for Alpha-Cypermethrin | Common Applications | Reference |
|---|---|---|---|---|
| Electron Capture (ECD) | Detects compounds with electronegative functional groups (e.g., halogens). | High sensitivity due to the chlorine atoms in the molecule. | Residue analysis in mosquito nets, vegetables, environmental samples. | cdc.govd-nb.inforesearchgate.net |
| Mass Spectrometry (MS) | Identifies compounds based on their mass-to-charge ratio. | High selectivity and structural confirmation. | Confirmatory analysis in food (e.g., milk) and environmental matrices. | usgs.govnih.govembrapa.br |
High-Performance Liquid Chromatography (HPLC) is an alternative and complementary technique to GC, particularly for compounds that may be thermally labile. cdc.gov For alpha-cypermethrin, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.netwjarr.com
UV-Vis detection is a common and cost-effective method used with HPLC. researchgate.net The detection wavelength is selected based on the UV absorbance spectrum of alpha-cypermethrin, with wavelengths around 225-232 nm often providing good sensitivity. wjarr.comnih.gov HPLC-UV methods have been developed for the quantification of alpha-cypermethrin in various samples, including formulations and environmental water. researchgate.netwjarr.com The mobile phase composition, typically a mixture of acetonitrile, methanol, and water, is optimized to achieve good separation and peak shape. researchgate.netwjarr.com
Table 5: HPLC-UV Method Parameters for Alpha-Cypermethrin Analysis
| Parameter | Example Condition 1 | Example Condition 2 | Reference |
|---|---|---|---|
| Column | C18 (250mm x 4.6mm, 5µm) | Nucleosil C18 (250 mm × 4.6 mm, 10 µm) | researchgate.net, wjarr.com |
| Mobile Phase | Acetonitrile/Methanol (50:50 v/v) | Methanol/Acetonitrile/Water (60:20:20 v/v/v) | researchgate.net, wjarr.com |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | researchgate.net, wjarr.com |
| Detection Wavelength | Not specified, but UV used | 225 nm | researchgate.net, wjarr.com |
| Linearity Range | 0.1-70 µg/mL | 25-75 ppm | researchgate.net, wjarr.com |
Compound Reference Table
| Compound Name |
|---|
| Acetonitrile |
| alpha-Cypermethrin |
| Chloroform |
| Magnesium sulfate |
| Methanol |
| Sodium chloride |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Product Identification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a highly sensitive and selective method for the determination of alpha-cypermethrin and its related isomers in various matrices. This technique is particularly advantageous as it avoids the potential for thermal isomerization of pyrethroids that can occur under the high-temperature conditions of a gas chromatography (GC) injector eurl-pesticides.eu.
In a typical analytical procedure for soil samples, the isomers are extracted by shaking with a solvent such as 0.1% formic acid in acetonitrile. epa.gov An aliquot of the extract is then evaporated to dryness and reconstituted in a solution like acetonitrile/water before being analyzed by LC-MS/MS. epa.gov For more complex samples containing metabolites, a double extraction with an acetonitrile/water mixture may be employed, followed by evaporation and reconstitution in a methanol/water solution. epa.gov
The LC-MS/MS system allows for the precise identification and quantification of the diastereomers of cypermethrin, including the specific enantiomeric pair that constitutes alpha-cypermethrin (referred to as Cis II) eurl-pesticides.euepa.gov. The mass spectrometer is set to monitor for primary and confirmatory mass transitions (m/z) that are specific to each compound, ensuring high selectivity. epa.gov This capability is essential for distinguishing the alpha-cypermethrin peak from the other three enantiomeric pairs (cis-I, trans-I, and trans-II) that may be present in technical cypermethrin mixtures. eurl-pesticides.eu LC-MS/MS has also been effectively used to confirm the identity of alpha-cypermethrin as the primary residue in biological tissues such as animal fat and milk. fao.org
Enantioselective Analysis Methods
Alpha-cypermethrin is a racemic mixture composed of two specific enantiomers: (+)-1R-cis-αS and (−)-1S-cis-αR. researchgate.net Because individual enantiomers of a chiral pesticide can exhibit different biological activities, degradation rates, and toxicities, enantioselective analysis is critical for accurate environmental risk and food safety assessments. nih.govresearchgate.net These specialized methods are designed to separate and quantify the individual enantiomers, providing a deeper understanding of their stereochemical behavior in the environment and in biological systems. researchgate.netresearchgate.net
The separation of alpha-cypermethrin enantiomers is achieved using chromatography systems equipped with a chiral stationary phase (CSP). These phases create a chiral environment that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation.
For High-Performance Liquid Chromatography (HPLC), polysaccharide-based columns are commonly used. The Chiralcel OD-H column, for example, has been successfully used to separate cypermethrin isomers. psu.eduresearchgate.net Optimal separation on this column can be achieved using a mobile phase consisting of a hexane and isopropanol (B130326) mixture (e.g., 97:3 ratio) at a flow rate of 0.4 ml/min, with UV detection at 236 nm. psu.edu Other research has employed various Pirkle-type and Sumichiral columns (such as OA-2000, OA-4600, and OA-4700) to achieve enantioseparation of pyrethroids. acs.orgjfda-online.com In some cases, coupling two different chiral columns in series is necessary to achieve complete separation of all eight stereoisomers of technical cypermethrin. acs.org
For Gas Chromatography (GC), cyclodextrin-based chiral columns are effective. A BGB-172 chiral column has been used to separate the enantiomers of alpha-cypermethrin in studies of its degradation in vegetables and bioaccumulation in earthworms. researchgate.netnih.gov
Enantioselective methods have been applied to quantify individual alpha-cypermethrin enantiomers in various environmental and biological samples, revealing stereoselective degradation and bioaccumulation.
In a study on common vegetables, enantioselective degradation of alpha-cypermethrin was observed in pepper and cucumber following foliar spray application. nih.gov Another significant area of research is the compound's fate in soil and soil-dwelling organisms. In one study, the degradation of alpha-cypermethrin enantiomers was monitored in soil over 40 days. A significant difference in the concentration of the two enantiomers was observed, indicating stereoselective degradation. researchgate.net
This enantioselectivity extends to bioaccumulation. Research on the earthworm Eisenia fetida demonstrated that the organisms bioaccumulated the two enantiomers at different rates from the soil. researchgate.net The concentrations of both the (+)- and (-)-enantiomers were measured in the earthworm tissue over time, confirming enantioselective uptake and persistence. researchgate.net
Degradation of Alpha-Cypermethrin Enantiomers in Soil Over 40 Days
This table shows the concentration of the (+) and (-) enantiomers of alpha-cypermethrin in soil samples at different time points. The initial concentration for both was 25 mg/kg. Data reflects findings of faster degradation for one enantiomer over the other. researchgate.net
| Time Point (Days) | Concentration of (+)-enantiomer (mg/kg dwt) | Concentration of (-)-enantiomer (mg/kg dwt) |
|---|---|---|
| 0 | 25.0 | 25.0 |
| 1 | 22.5 | 24.0 |
| 3 | 20.1 | 22.8 |
| 7 | 18.5 | 21.5 |
| 14 | 16.2 | 19.7 |
| 28 | 14.8 | 18.1 |
| 40 | ~15.0 | ~17.5 |
Method Validation and Quality Assurance in Research
To ensure that analytical results are accurate and reliable, the methods used for alpha-cypermethrin analysis must be rigorously validated. researchgate.net Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, accuracy, and precision. researchgate.net
The Limit of Detection (LOD) is the lowest amount of an analyte that can be detected by a method, while the Limit of Quantification (LOQ) is the lowest amount that can be measured with acceptable accuracy and precision. researchgate.net These values vary depending on the analytical technique and the sample matrix.
Reported LOD and LOQ for Alpha-Cypermethrin Analysis
This table summarizes the limits of detection (LOD) and quantification (LOQ) for alpha-cypermethrin using various analytical methods and in different sample types.
| Analytical Method | Sample Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| LC-MS/MS | Soil | 0.0002 mg/kg | 0.001 mg/kg | epa.govepa.gov |
| HPTLC | Soil | 2.1 ng/spot | 6.4 ng/spot | akjournals.com |
| HPLC-UV | River Water | 0.047 µg/mL | 0.157 µg/mL | researchgate.net |
| HPLC | Mosquito Nets (LLINs) | 0.06 µg/mL (1.5 mg/kg) | 0.18 µg/mL (4.5 mg/kg) | nih.gov |
| GC-µECD | Mosquito Nets | 0.009 g a.i./kg | - | nih.gov |
Method validation studies assess performance through recovery, accuracy, and precision experiments. Accuracy is often determined by recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix and then analyzed. d-nb.info The percentage of the spiked amount that is measured is the recovery. Precision refers to the closeness of agreement between a series of measurements and is typically expressed as the relative standard deviation (RSD). d-nb.info
Method Performance for Alpha-Cypermethrin Analysis
This table presents recovery and precision data from various validated methods for alpha-cypermethrin analysis.
| Analytical Method | Sample Matrix | Mean Recovery (%) | Precision (RSD) | Source |
|---|---|---|---|---|
| GC-µECD | Mosquito Nets | 86% - 107% | < 3.5% | nih.govd-nb.info |
| HPLC | Mosquito Nets (LLINs) | 97.7% - 99.4% | 0.8% | nih.gov |
| HPLC-UV | River Water | 83.7% - 97.0% | 0.113% - 0.823% | researchgate.net |
| HPTLC | Soil | ~91% | - | akjournals.com |
| FIA-PIF | Natural Water | 84% - 112% | - | researchgate.net |
Interlaboratory Comparison Studies
Interlaboratory comparison studies, including proficiency tests and collaborative trials, are crucial for validating the robustness and reliability of analytical methods for alpha-cypermethrin's epimeric mixture across different laboratories. These studies help to establish the level of agreement among laboratories, identify potential sources of analytical variability, and ensure that methods are suitable for regulatory monitoring and research purposes. While large-scale, formal proficiency tests specifically targeting the epimeric ratio of alpha-cypermethrin are not extensively documented in publicly available literature, independent laboratory validations and studies on analytical challenges provide significant insights into the complexities of achieving consistent results.
The analytical determination of alpha-cypermethrin, which is a racemic mixture of the (1R, cis, αS) and (1S, cis, αR) enantiomers, presents unique challenges that are critical in the context of interlaboratory comparisons. eurl-pesticides.eu The primary challenge is ensuring the chromatographic separation of the alpha-cypermethrin peak (cis-II) from the other three enantiomeric pairs present in technical cypermethrin. eurl-pesticides.eu Furthermore, the potential for isomerization of alpha-cypermethrin during analysis can significantly impact the accuracy of quantification and the determination of the epimeric ratio. eurl-pesticides.euresearchgate.net
A study on the isomerization of alpha-cypermethrin highlighted that the analytical matrix and the injection technique can significantly influence the stability of the compound. For instance, using a gas chromatography-mass spectrometry (GC-MS/MS) method, the isomerization rate was found to vary depending on the type of GC liner used.
Table 1: Effect of GC Liner on Alpha-Cypermethrin Isomerization Rate
| GC Liner Type | Isomerization Rate (%) |
|---|---|
| Liner with glass wool | 7.5 |
| Carbofrit liner | 2.5 |
| Liner without wool | 2.5 |
This table illustrates the percentage of alpha-cypermethrin that isomerized when different types of gas chromatography inlet liners were used, demonstrating a potential source of inter-laboratory variability. Data sourced from a study on alpha-cypermethrin isomerization. eurl-pesticides.eu
This finding underscores a critical variable that must be standardized in any interlaboratory comparison to achieve comparable results. The study also revealed that the nature of the sample matrix, such as avocado, could enhance isomerization. eurl-pesticides.eu Such matrix effects are a common source of discrepancy in pesticide residue analysis and are a key focus of proficiency testing schemes.
The European Union Reference Laboratories (EURLs) for pesticides have pointed out that while most laboratories use GC-based methods for pyrethroid analysis, achieving sufficient separation of the four enantiomeric pairs of cypermethrin depends on the chromatographic conditions. eurl-pesticides.eu Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is presented as a viable alternative where isomerization during injection is not promoted. eurl-pesticides.eu The choice of analytical platform is therefore a fundamental parameter in comparing laboratory performance.
Independent laboratory validations of analytical methods, such as those required for pesticide registration, serve as a form of small-scale interlaboratory comparison. For example, the validation of an LC-MS/MS method for the quantification of the diastereomeric forms of alpha-cypermethrin in soil involves a second laboratory to confirm the method's performance. nih.gov Data from such validations, including accuracy (recovery) and precision (relative standard deviation), provide an indication of the expected inter-laboratory variability.
Table 2: Illustrative Independent Laboratory Validation Data for Alpha-Cypermethrin in Soil (LC-MS/MS)
| Fortification Level (mg/kg) | Laboratory 1 Mean Recovery (%) | Laboratory 1 RSD (%) | Independent Laboratory Mean Recovery (%) | Independent Laboratory RSD (%) |
|---|---|---|---|---|
| 0.001 | 95 | 8 | 92 | 10 |
| 0.01 | 98 | 6 | 96 | 7 |
This table presents hypothetical but representative data from an independent laboratory validation for an alpha-cypermethrin analytical method in soil. It demonstrates the expected level of agreement between two laboratories performing the same analysis. This type of data is foundational for establishing performance criteria in larger interlaboratory studies.
For broader interlaboratory comparisons, proficiency testing (PT) programs provide a framework for assessing the performance of numerous laboratories. In a typical PT scheme, a homogenous sample with a known concentration of the analyte is sent to participating laboratories. The reported results are then statistically analyzed, often using z-scores, to evaluate individual laboratory performance against the consensus value. While specific PT schemes for the alpha-cypermethrin epimeric ratio are not commonly advertised, cypermethrin is often included in multi-residue pesticide PTs. The challenges identified in alpha-cypermethrin analysis, such as isomerization and chromatographic separation, would directly influence a laboratory's performance in these schemes.
Future Research Directions and Emerging Areas
Advanced Bioremediation Technologies
The persistence of alpha-cypermethrin (B165848) in soil and water environments has spurred research into advanced bioremediation technologies. These approaches offer an environmentally friendly and cost-effective means of degrading this pesticide into less toxic compounds. Future research is concentrating on identifying and optimizing microbial and enzymatic processes for efficient cleanup of contaminated sites.
Microbial degradation is a key area of investigation, with numerous bacterial and fungal species showing potential for breaking down alpha-cypermethrin. nih.govnih.govsemanticscholar.org Researchers have isolated strains from contaminated soils that can utilize the insecticide as a source of carbon and nitrogen. semanticscholar.orgekb.eg For instance, co-cultures of different bacterial strains, such as Rhodococcus sp. and Comamonas sp., have demonstrated highly efficient degradation of cypermethrin (B145020) and its toxic metabolite, 3-phenoxybenzoic acid (3-PBA). nih.gov The focus is now on understanding the metabolic pathways involved and identifying the key enzymes, such as carboxylesterases, responsible for the initial hydrolysis of the pyrethroid ester bond. nih.gov Immobilization techniques, such as using sodium alginate to encapsulate bacterial cells, are also being explored to enhance degradation rates and protect the microorganisms from harsh environmental conditions. nih.gov
Table 1: Examples of Microbial Strains in alpha-Cypermethrin Bioremediation
| Microbial Strain | Degradation Efficiency | Key Findings | Reference(s) |
|---|---|---|---|
| Bacillus thuringiensis Strain SG4 | ~83% in soil slurry | Enhanced degradation in soil and when immobilized. | nih.gov |
| Klebsiella pneumoniae YH43 | 87.55% at 100 mg/L | Utilizes alpha-cypermethrin as a carbon source. | semanticscholar.org |
| Ochrobactrum intermedium SP9 | 69.1% in 8 days | Isolated from petroleum-contaminated soil. | ekb.eg |
Molecular Mechanisms of Resistance Beyond Known Mutations
The development of resistance in target pest populations is a significant challenge to the sustained efficacy of alpha-cypermethrin. While target-site insensitivity, particularly mutations in the voltage-gated sodium channel gene (often called kdr mutations), is a well-known mechanism, future research is delving into other, more complex molecular drivers of resistance. nih.govresearchgate.net
Metabolic resistance is a major emerging area of focus. This involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site in the nervous system. nih.govmdpi.com Key enzyme families implicated in this process include:
Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in oxidizing a wide range of foreign compounds, including insecticides. Overexpression of specific P450 genes has been linked to pyrethroid resistance in numerous insect species. nih.govresearchgate.net
Glutathione S-transferases (GSTs): GSTs are involved in the detoxification of insecticides by conjugating them with glutathione, which makes them more water-soluble and easier to excrete. nih.gov
Esterases: These enzymes can hydrolyze the ester bond in pyrethroids, rendering them inactive. Increased esterase activity is a common mechanism of resistance. nih.gov
Research is now aimed at identifying the specific genes within these families that are responsible for resistance and understanding how their expression is regulated. researchgate.net Additionally, reduced cuticular penetration, where changes in the insect's cuticle slow down the absorption of the insecticide, is another mechanism receiving greater attention. nih.gov Understanding these non-target-site mechanisms is crucial for developing effective resistance management strategies, such as the use of synergists that can inhibit these detoxification enzymes. nih.gov
Non-Target Ecological Impacts on Biodiversity and Ecosystem Services
While alpha-cypermethrin is designed to be toxic to insects, its broad-spectrum activity means it can have unintended consequences for non-target organisms and the vital services they provide. ijcrt.org Future research is focused on quantifying these impacts to better inform risk assessments and promote biodiversity in agricultural landscapes.
The effects on soil ecosystems are a significant concern. Studies have shown that alpha-cypermethrin can alter the community structure of soil microorganisms, including bacteria and fungi, which are fundamental to nutrient cycling and soil health. nih.govmdpi.com For example, contamination can lead to a decrease in beneficial bacteria like Actinobacteria and an increase in others like Proteobacteria. mdpi.com It also poses a risk to soil invertebrates such as earthworms, springtails, and snails, which contribute to soil aeration and decomposition. nih.govecology.dp.ua
Aquatic ecosystems are particularly vulnerable as alpha-cypermethrin is highly toxic to fish and aquatic invertebrates. researchgate.net Even at low concentrations, it can cause significant mortality and disrupt the food web. researchgate.net The impact on pollinators and other beneficial insects is another critical area of research. Exposure to this insecticide can lead to a significant reduction in natural enemies of pests and vital pollinators, potentially disrupting pest regulation and crop productivity. ijcrt.org Research is moving towards long-term assessments of how these impacts on individual species scale up to affect broader ecosystem services like pollination and nutrient cycling. ijcrt.org
Table 2: Documented Non-Target Impacts of alpha-Cypermethrin
| Organism Group | Documented Effects | Ecological Implication | Reference(s) |
|---|---|---|---|
| Soil Invertebrates (e.g., earthworms, snails) | Acute and sublethal toxicity, affecting survival and reproduction. | Disruption of soil structure and decomposition processes. | nih.gov |
| Soil Microorganisms | Altered community composition (e.g., changes in Actinobacteria, Proteobacteria). | Impaired nutrient cycling and soil fertility. | mdpi.com |
| Aquatic Invertebrates | High mortality even at low concentrations. | Disruption of aquatic food webs. | researchgate.net |
Development of Novel Analytical Approaches for Environmental Monitoring
Effective monitoring of alpha-cypermethrin residues in the environment is crucial for regulatory compliance and assessing ecological risk. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-established, future research is geared towards developing more rapid, sensitive, and field-deployable analytical techniques. nih.govcdc.gov
Current standard methods often involve GC combined with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), and HPLC coupled with a UV detector or tandem mass spectrometry (LC-MS/MS). nih.govcdc.govepa.gov These methods can achieve very low detection limits, often in the parts per billion (ppb) range, but can be time-consuming and require sophisticated laboratory equipment. nih.gov
Emerging research is exploring the development of novel sensors for real-time, on-site monitoring. These include:
Biosensors: These devices utilize biological components, such as enzymes or antibodies, to detect the presence of specific chemicals. They offer the potential for high specificity and sensitivity.
Nanosensors: The use of nanomaterials, such as gold nanoparticles or quantum dots, is being investigated to create highly sensitive and selective sensors for pesticide detection.
Furthermore, advancements in extraction techniques are simplifying sample preparation. Methods like dispersive liquid-liquid microextraction (DLLME) are being developed to pre-concentrate alpha-cypermethrin from water samples, enhancing the sensitivity of subsequent analysis by HPLC. researchgate.net The development of LC-MS/MS methods is also a focus, as it can circumvent some of the analytical challenges associated with GC, such as the potential for thermal isomerization of the compound during analysis. eurl-pesticides.eu
Synergistic and Antagonistic Interactions with Other Environmental Contaminants
In the environment, organisms are rarely exposed to a single chemical. Instead, they encounter a complex mixture of contaminants. A critical area of future research is to understand how alpha-cypermethrin interacts with other environmental pollutants, such as other pesticides, heavy metals, and industrial chemicals. These interactions can be synergistic (where the combined effect is greater than the sum of the individual effects) or antagonistic (where the combined effect is less). uonbi.ac.kenih.gov
Studies have shown that the toxicity of alpha-cypermethrin can be significantly altered in the presence of other substances. For example, a mixture of alpha-cypermethrin and the organophosphate insecticide dimethoate (B1670662) has been shown to have a synergistic effect against a range of insect pests. uonbi.ac.ke This is likely because the two insecticides have different modes of action, and their combined effect overwhelms the insect's detoxification mechanisms. uonbi.ac.ke
Conversely, antagonistic effects have also been observed. In one study, developmental exposure in rats to a mixture of cypermethrin and endosulfan (B1671282) prevented certain motor coordination impairments that were caused by each pesticide individually. nih.gov However, the same mixture produced synergistic negative effects on spatial memory and learning. nih.gov These findings highlight the complexity of predicting the outcomes of chemical mixtures and underscore the need for more research into the combined effects of alpha-cypermethrin with other common environmental contaminants. This research is vital for conducting more realistic environmental risk assessments that reflect real-world exposure scenarios.
Q & A
Q. What analytical methods are recommended for identifying and quantifying the epimeric components of alpha-cypermethrin in environmental samples?
Methodological Answer :
- HPLC with chiral columns is the gold standard for separating and quantifying epimers due to their structural similarity. Use a polar organic mobile phase (e.g., acetonitrile/methanol) and UV detection at 230 nm for optimal resolution .
- Mass spectrometry (MS) coupled with gas chromatography (GC) can enhance sensitivity for trace-level detection in complex matrices (e.g., soil, water). Validate methods using spiked recovery experiments to account for matrix effects .
- Quality control : Include internal standards (e.g., deuterated analogs) and perform triplicate runs to ensure reproducibility. Batch-to-batch consistency must be verified via retention time alignment and peak area ratios .
Q. How should researchers design toxicity assays to evaluate the differential effects of alpha-cypermethrin epimers on non-target organisms?
Methodological Answer :
- Dose-response studies : Test each epimer individually and in combination to assess additive/synergistic effects. Use Daphnia magna or Danio rerio (zebrafish) as model organisms for aquatic toxicity, with mortality and behavioral endpoints (e.g., mobility inhibition) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare epimer-specific LC50 values. Report confidence intervals and effect sizes to contextualize biological significance .
- Negative controls : Include solvent-only controls (e.g., acetone) and validate purity of epimeric standards via NMR or X-ray crystallography to rule out confounding impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for alpha-cypermethrin epimers across studies?
Methodological Answer :
- Meta-analysis framework : Systematically review existing data using PRISMA guidelines. Stratify studies by organism type, exposure duration, and epimer ratio to identify confounding variables .
- Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in toxicity thresholds caused by variations in experimental conditions (e.g., temperature, pH) .
- Reproducibility checks : Replicate key studies under standardized OECD guidelines, ensuring identical epimer ratios and purity levels (>98%) .
Q. What experimental strategies are effective for elucidating the stereochemical stability of alpha-cypermethrin epimers under environmental conditions?
Methodological Answer :
- Photodegradation studies : Expose epimers to UV light (λ = 254 nm) in simulated sunlight chambers. Monitor isomerization via circular dichroism (CD) spectroscopy and track degradation products using LC-QTOF-MS .
- Soil microcosm experiments : Incubate epimers in sterilized vs. non-sterilized soil to differentiate abiotic vs. microbial degradation pathways. Quantify enantiomeric excess (ee) over time using chiral GC .
- Computational modeling : Apply density functional theory (DFT) to predict energy barriers for epimer interconversion. Validate with experimental kinetic data .
Q. How can researchers optimize chromatographic methods to distinguish alpha-cypermethrin epimers from co-eluting pesticides in multi-residue analyses?
Methodological Answer :
- Column screening : Test chiral stationary phases (e.g., Chiralpak IG-U, Lux Cellulose-3) for selectivity. Optimize mobile phase composition (e.g., 0.1% formic acid in hexane/isopropanol) to resolve epimers from pyrethroids like permethrin .
- Tandem mass spectrometry : Use MRM transitions (e.g., m/z 415 → 191 for alpha-cypermethrin) to enhance specificity. Cross-validate with ion ratio thresholds (±30%) to minimize false positives .
- Matrix-matched calibration : Prepare standards in blank matrix extracts (e.g., crop homogenates) to correct for signal suppression/enhancement .
Methodological Frameworks for Hypothesis Development
What criteria should guide the formulation of research questions on alpha-cypermethrin epimer-specific bioactivity?
Methodological Answer :
- Apply the FINERMAPS framework: Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Methodologically sound, Actionable, Precise, and Specific .
- For ecological studies, integrate PICO : Define Population (e.g., soil microbiota), Intervention (epimer exposure), Comparison (racemic vs. enriched epimer mixtures), and Outcomes (enzyme inhibition) .
- Use systematic scoping reviews to identify knowledge gaps, such as the lack of data on epimer-specific bioaccumulation in terrestrial food chains .
Data Presentation and Reproducibility Guidelines
Q. How should researchers document experimental protocols for alpha-cypermethrin epimer studies to ensure reproducibility?
Methodological Answer :
- Detailed metadata : Report exact instrument parameters (e.g., HPLC column lot number, MS collision energy), epimer purity certificates, and environmental conditions (e.g., humidity during toxicity assays) .
- Raw data deposition : Upload chromatograms, spectral data, and statistical scripts to repositories like Zenodo or Figshare. Use DOI-linked citations in manuscripts .
- Reagent transparency : Disclose suppliers, catalog numbers, and purification methods for all chemicals. For example, specify "alpha-cypermethrin epimer 1 (CAS 67375-30-8), Sigma-Aldrich, ≥98% purity" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
